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1,8-Diazido-3,5-dioxaoctane Documentation Hub

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  • Product: 1,8-Diazido-3,5-dioxaoctane

Core Science & Biosynthesis

Exploratory

Safety data sheet (SDS) and handling precautions for 1,8-Diazido-3,5-dioxaoctane

This guide serves as an advanced technical whitepaper on the safety, handling, and chemical properties of 1,8-Diazido-3,6-dioxaoctane (commonly listed in vendor catalogs with the variation 3,5-dioxaoctane). It is designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper on the safety, handling, and chemical properties of 1,8-Diazido-3,6-dioxaoctane (commonly listed in vendor catalogs with the variation 3,5-dioxaoctane). It is designed for researchers utilizing this compound in "Click Chemistry" (CuAAC), PROTAC linker synthesis, and Antibody-Drug Conjugate (ADC) development.

Chemical Intelligence & Identification

Editorial Note on Nomenclature: While often queried as 1,8-Diazido-3,5-dioxaoctane, the chemically accurate IUPAC designation for the linear PEG backbone (C-C-O-C-C-O-C-C) is 1,8-Diazido-3,6-dioxaoctane . Both names typically refer to the same CAS registry number in commercial catalogs.

PropertySpecification
CAS Registry Number 59559-06-7
IUPAC Name 1,2-Bis(2-azidoethoxy)ethane; 1,8-Diazido-3,6-dioxaoctane
Common Synonyms TEG-Diazide; PEG3-Bis-Azide; 3,6-Dioxaoctane-1,8-diazide
Molecular Formula

Molecular Weight 200.20 g/mol
Physical State Clear, colorless to pale yellow liquid (Oil)
Boiling Point Decomposes prior to boiling (Do not distill)
Density ~1.15 g/mL

Hazard Identification & Mechanistic Risk Analysis

The primary danger of 1,8-Diazido-3,6-dioxaoctane lies in its high nitrogen content and low carbon-to-nitrogen (C/N) ratio . Unlike high-molecular-weight PEG azides (e.g., PEG-2000-N3), this short-chain linker is an energetic compound.

The "Law of Six" and C/N Ratio Analysis

A critical heuristic in organic azide safety is the C/N ratio.[1]

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  6
    
  • Nitrogen Count (

    
    ):  6
    
  • Ratio (

    
    ): 1.0 
    

Risk Assessment: Standard safety protocols dictate that organic azides are generally safe to isolate only if


.
  • For this compound:

    
    .
    
GHS Classification (EC 1272/2008)
  • H242: Heating may cause a fire (Self-reactive).

  • H302: Harmful if swallowed.[4][5]

  • H315/H319: Causes skin and serious eye irritation.[5]

Handling Protocols & Experimental Controls

This section outlines self-validating protocols to mitigate the risk of detonation and exposure.

Storage & Stability[2][7]
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit slow decomposition.

  • Light: Photosensitive. Store in amber glass or foil-wrapped containers.

  • Incompatibility:

    • Acids: Contact with acid releases Hydrazoic Acid (

      
      ) , a highly toxic and explosive gas.[1]
      
    • Heavy Metals (Cu, Pb, Hg): Forms metal azides (e.g., Copper(II) azide), which are primary explosives more sensitive than TATP. Never use metal spatulas.

    • Halogenated Solvents: Do not store in Dichloromethane (

      
      ) or Chloroform (
      
      
      
      ).[6] Over time, azide ions can displace halogens to form Diazidomethane , which is extremely unstable.
Operational Limits
  • Scale: Do not synthesize or purify >500 mg in a single batch without a dedicated blast shield.

  • Concentration: Keep reaction concentrations below 0.5 M.

  • Purification: NEVER DISTILL this compound. Purification should be limited to column chromatography or extraction. Rotary evaporation must be done behind a blast shield at temperatures < 40°C.

Visual Workflow: Risk Assessment

The following diagram illustrates the decision logic for handling low-MW organic azides.

AzideSafety Start Start: 1,8-Diazido-3,6-dioxaoctane Calc Calculate (Nc + No) / Nn Result = 1.33 Start->Calc CheckThreshold Is Ratio >= 3.0? Calc->CheckThreshold HighRisk HIGH RISK: Energetic Do NOT Distill Do NOT Heat >40°C CheckThreshold->HighRisk No (<3) SafeHandling Standard Handling (Not applicable here) CheckThreshold->SafeHandling Yes (>=3) SolventCheck Select Solvent HighRisk->SolventCheck DCM Dichloromethane/Chloroform SolventCheck->DCM Halogenated SafeSolv DMF, DMSO, tBuOH, Water SolventCheck->SafeSolv Non-Halogenated Explosion STOP: Formation of Di/Tri-azidomethane DCM->Explosion MetalCheck Equipment Check: Metal Spatulas/Needles? SafeSolv->MetalCheck MetalYes STOP: Metal Azide Risk MetalCheck->MetalYes MetalNo Use Teflon/Glass/Plastic MetalCheck->MetalNo

Figure 1: Decision matrix for safe handling of high-energy organic azides.

Emergency Procedures

Every lab handling this compound must have a specific "Azide Spill Kit" distinct from general spill kits.

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, face shield, and safety goggles.

  • Absorb: Do not wipe. Cover the spill gently with sand or vermiculite.

  • Deactivate (Quench):

    • Prepare a 10% solution of Sodium Nitrite (

      
      )  and acidify slightly with dilute sulfuric acid (in a fume hood) to generate nitrous acid, which decomposes azides (Reaction: 
      
      
      
      ).
    • Alternative (Safer for Organic Azides): Use a phosphine solution (e.g., Triphenylphosphine) to reduce the azide to an amine via the Staudinger reaction, rendering it non-explosive.

  • Disposal: Collect waste in a container explicitly labeled "AZIDE WASTE - DO NOT MIX WITH ACID."

Fire Fighting
  • Media: Water spray or fog.

  • Contraindication: Do NOT use heavy water streams (may detonate shock-sensitive pools) or Carbon Dioxide (

    
    ) extinguishers (less effective on self-reactive decomposition).
    
  • Evacuation: If the fire involves a significant quantity (>5g), evacuate the building immediately. Azide fires can transition to detonation.

Waste Disposal & Decontamination

Critical Rule: Never pour azide solutions down the sink.

  • Reasoning: Azides react with copper and lead plumbing to form heavy metal azides, which can explode when a plumber later works on the pipes.

  • Protocol:

    • Quench all reaction mixtures with excess Triphenylphosphine (

      
      ) and water.
      
    • Verify consumption of azide via IR spectroscopy (disappearance of peak at ~2100

      
      ) or TLC.
      
    • Dispose of as organic amine waste.

Synthesis & Application Context

Click Chemistry (CuAAC)

When using 1,8-Diazido-3,6-dioxaoctane for Copper-Catalyzed Azide-Alkyne Cycloaddition:

  • Catalyst: Use Cu(I) stabilizers (e.g., THPTA) to prevent copper disproportionation and reduce the formation of copper azide precipitates.

  • Atmosphere: Run reactions under Nitrogen or Argon. While the azide is not air-sensitive, oxygen interferes with the Cu(I) catalytic cycle.

Visual Workflow: Emergency Response

EmergencyResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 5 mL Assess->Small Large > 5 mL Assess->Large Absorb Absorb with Sand (Do NOT Scrub) Small->Absorb Evacuate Evacuate Lab Call HazMat Large->Evacuate Quench Chemical Deactivation (Staudinger Reduction) Absorb->Quench Waste hazardous Waste (No Metal Containers) Quench->Waste

Figure 2: Emergency response workflow for azide spills.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1,2-Bis(2-azidoethoxy)ethane (CAS 59559-06-7). Retrieved from

  • University of California, Santa Cruz (UCSC). Standard Operating Procedure: Organic Azides. Retrieved from

  • Stanford University EH&S. Information on Azide Compounds. Retrieved from

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[7] Retrieved from

  • Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. Retrieved from

Sources

Foundational

Understanding the role of 1,8-Diazido-3,5-dioxaoctane as a homobifunctional crosslinker

Executive Summary This technical guide provides a comprehensive analysis of 1,8-Diazido-3,5-dioxaoctane (commonly referred to as Diazido-PEG2 or Azide-PEG2-Azide ).[1] As a short, hydrophilic, homobifunctional crosslinke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1,8-Diazido-3,5-dioxaoctane (commonly referred to as Diazido-PEG2 or Azide-PEG2-Azide ).[1] As a short, hydrophilic, homobifunctional crosslinker, this molecule is a cornerstone reagent in bioorthogonal chemistry. It enables the precise conjugation of alkyne-functionalized biomolecules via Click Chemistry (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

This guide is structured for application scientists and drug developers, focusing on the mechanistic rationale, validated protocols, and safety profiles required for high-fidelity bioconjugation.

Molecular Architecture & Physicochemical Properties[1]

Structural Definition

1,8-Diazido-3,5-dioxaoctane consists of a triethylene glycol-like backbone terminated by azide groups (


) at both ends.[1] Its "homobifunctional" nature dictates that it links two molecular entities possessing complementary alkyne functionalities.[1]

IUPAC Name: 1,2-bis(2-azidoethoxy)ethane Common Identifier: Azide-PEG2-Azide

Key Physicochemical Data

The polyethylene glycol (PEG) spacer is critical for biological applications.[1] Unlike hydrophobic alkyl spacers, the oxygen atoms in the backbone impart water solubility and conformational flexibility, reducing the risk of protein aggregation or immunogenicity in the final conjugate.

PropertyValueRelevance
Molecular Formula

High nitrogen content dictates safety protocols (See Section 5).[1]
Molecular Weight ~200.24 g/mol Small size minimizes steric hindrance during ligation.[1]
Spacer Length ~10.5 Å (approx)Short spacer; ideal for dimerization or tight crosslinking.[1]
Solubility Water, DMSO, DMF, MeOHFully compatible with aqueous biological buffers.
Boiling Point ~105-109°C (at reduced pressure)Low volatility; stable under standard reaction conditions.[1]
Reactive Group Terminal Azide (

)
Bioorthogonal; inert to amines, thiols, and carboxyls.

Mechanistic Action: The "Click" Philosophy

The utility of 1,8-Diazido-3,5-dioxaoctane lies in its reactivity profile.[2] It participates exclusively in 1,3-dipolar cycloadditions .[1]

Reaction Pathways[1]
  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):

    • Partner: Terminal Alkyne.[1]

    • Catalyst: Cu(I).[1][3][4][5]

    • Product: 1,4-disubstituted 1,2,3-triazole.[6]

    • Pros: High rate, regioselective.[1]

    • Cons: Copper toxicity (requires ligands like THPTA).[1][5]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition):

    • Partner: Cyclooctyne (e.g., DBCO, BCN).

    • Catalyst: None (driven by ring strain).[1]

    • Product: Triazole mixture.[1]

    • Pros: Biocompatible (no copper).[1]

    • Cons: Slower kinetics, bulky linkage.[1]

Mechanistic Visualization

The following diagram illustrates the CuAAC pathway, the dominant mode for this specific crosslinker due to the steric accessibility of the terminal azides.

ClickMechanism Figure 1: Mechanism of Cu(I)-Catalyzed Crosslinking using Diazido-PEG2. Azide 1,8-Diazido-3,5-dioxaoctane (R-N3) Intermediate Copper-Acetylide Intermediate Azide->Intermediate Coordination Alkyne Target Molecule (R'-C≡CH) Alkyne->Intermediate Coordination Catalyst Cu(I) Complex (Cu-THPTA) Intermediate->Intermediate + Catalyst Product Crosslinked Conjugate (1,2,3-Triazole Linkage) Intermediate->Product Cycloaddition (Regioselective)

Applications in Drug Development & Materials

Hydrogel Formation (Material Science)

Because the molecule is homobifunctional , it is ideal for networking.

  • Workflow: A 4-arm PEG-Alkyne is mixed with 1,8-Diazido-3,5-dioxaoctane.[1]

  • Result: The diazide acts as a "bridge," linking the multi-arm polymers into an infinite 3D network.

  • Advantage: The PEG backbone of the crosslinker ensures the resulting hydrogel retains high water content and biocompatibility for cell encapsulation.

Protein Homodimerization

Used to link two identical protein subunits to mimic biological signaling complexes.[1]

  • Requirement: The protein must be functionalized with a terminal alkyne (e.g., via NHS-Alkyne or metabolic labeling).

  • Stoichiometry: A 0.5 : 1 ratio (Linker : Protein) is theoretically required, but experimental optimization usually requires a stepwise addition to prevent polymerization.

Experimental Protocol: CuAAC Crosslinking

Objective: Crosslink two Alkyne-modified proteins using 1,8-Diazido-3,5-dioxaoctane.

Reagents Preparation
  • Linker Stock: 100 mM 1,8-Diazido-3,5-dioxaoctane in dry DMSO.

  • CuSO4 Solution: 20 mM in water.[1]

  • THPTA Ligand: 50 mM in water.[1] (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][3][5][7] Note: THPTA is preferred over TBTA for aqueous solubility and protection of proteins.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

The "Self-Validating" Workflow

This protocol uses a pre-complexed catalyst to ensure consistency.[1]

  • Catalyst Complexing: Mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA).[1] Incubate for 5 mins. Why? This ensures Cu(II) is chelated before reduction, preventing precipitation.

  • Reaction Assembly:

    • Protein-Alkyne (50 µM final conc) in PBS (pH 7.4).[1]

    • Add 1,8-Diazido-3,5-dioxaoctane (25 µM final conc for dimerization).

    • Add Catalyst Complex (100 µM Cu final).

  • Initiation: Add Sodium Ascorbate (500 µM final).

  • Incubation: 30–60 minutes at Room Temperature (protect from light).

  • Quenching: Add EDTA (5 mM final) to strip copper.

  • Validation: Analyze via SDS-PAGE. A shift in molecular weight (Dimer vs Monomer) confirms success.[1]

ProtocolWorkflow Figure 2: Optimized CuAAC Crosslinking Workflow. Step1 1. Catalyst Pre-Complexing (CuSO4 + THPTA) Step3 3. Initiation (Add Sodium Ascorbate) Step1->Step3 Stabilized Cu(II) Step2 2. Mix Reactants (Protein-Alkyne + Diazide Linker) Step2->Step3 Ready for Catalysis Step4 4. Incubation (30-60 min, RT, Dark) Step3->Step4 Reduction to Cu(I) Step5 5. Quench & Chelate (Add EDTA) Step4->Step5 Reaction Complete Step6 6. Validation (SDS-PAGE / Mass Spec) Step5->Step6 Remove Metals

Safety & Handling: The "Rule of Six"

Working with organic azides requires strict adherence to safety protocols due to their potential explosivity.[1][8][9][10]

Stability Analysis[1]
  • Formula:

    
    .
    
  • C/N Ratio: 6 Carbons / 6 Nitrogens = 1.0 .[1]

  • The Rule of Six: Generally, organic azides are safe if

    
    .[10]
    
    • Here:

      
      .[1]
      
    • Verdict: This molecule is energy-rich .[1] While the ether oxygens and flexible backbone provide stability compared to alkyl azides, it is on the borderline of stability.

Mandatory Safety Protocols
  • No Metal Spatulas: Do not use metal spatulas (risk of shock sensitivity or formation of heavy metal azides).[1] Use Teflon or plastic.[1]

  • Storage: Store at -20°C. Do not store extensive quantities (>1g) in a single vial.

  • Reaction Conditions: Do not concentrate reaction mixtures containing the azide to dryness. Always maintain in solution.

  • Disposal: Quench excess azide with specific quenching protocols (e.g., reduction) before disposal.[1] Do not pour down the drain (reacts with copper/lead pipes to form explosive metal azides).[1]

References

  • Himo, F., et al. (2005).[1] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of Regioselectivity." Journal of the American Chemical Society.[1]

  • Presolski, S. I., et al. (2011).[1] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

  • BroadPharm. (2022).[1] "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Guides.

  • Stanford Environmental Health & Safety. (n.d.).[1] "Information on Azide Compounds & The Rule of Six." Stanford University EHS.[1]

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for CuAAC Click Chemistry Using 1,8-Diazido-3,5-dioxaoctane

Introduction & Molecule Profile 1,8-Diazido-3,5-dioxaoctane (often synonymous with 1,8-Diazido-3,6-dioxaoctane or TEG-Diazide) is a homobifunctional polyethylene glycol (PEG) linker. Its core utility lies in its ability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

1,8-Diazido-3,5-dioxaoctane (often synonymous with 1,8-Diazido-3,6-dioxaoctane or TEG-Diazide) is a homobifunctional polyethylene glycol (PEG) linker. Its core utility lies in its ability to bridge two alkyne-functionalized moieties via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Unlike heterobifunctional linkers used for tagging, this molecule acts as a "molecular staple," enabling the dimerization of small molecules, the crosslinking of biomolecules, or the synthesis of linear click polymers.

Chemical Profile
ParameterSpecification
IUPAC Name 1,2-bis(2-azidoethoxy)ethane
Common Synonyms 1,8-Diazido-3,6-dioxaoctane; TEG-Diazide; N3-PEG2-N3
CAS Number 59559-06-7
Molecular Formula C₆H₁₂N₆O₂
Molecular Weight ~200.20 g/mol
Solubility Highly soluble in water, DMSO, DMF, MeOH
Stability Stable at -20°C; Avoid contact with strong acids/metals

Experimental Design Strategy

Success with a homobifunctional linker requires strict stoichiometric control. The "Click" reaction is thermodynamically favorable, meaning the outcome is dictated by the ratio of reactants rather than equilibrium constants.

Critical Decision Matrix

Before starting, determine your objective to select the correct stoichiometry and ligand system.

  • Objective A: Discrete Dimerization (Crosslinking two identical alkynes)

    • Stoichiometry: 1:2.2 (Diazide : Alkyne). Excess alkyne ensures both azide groups react, preventing mono-azide byproducts.

    • Ligand: THPTA (water-soluble) or TBTA (organic).

  • Objective B: Polymerization (Step-growth polymerization)

    • Stoichiometry: 1:1.0 (Exact Equivalence). Any deviation terminates the chain growth.

    • Concentration: High (>100 mM) to drive degree of polymerization.

  • Objective C: Hetero-functionalization (Linking Alkyne A to Alkyne B)

    • Strategy: Difficult with this linker. Requires sequential addition or statistical reaction (yielding 25% A-Linker-A, 50% A-Linker-B, 25% B-Linker-B). Not recommended without purification capabilities.

Protocol: Aqueous Bioconjugation (Crosslinking)

This protocol is optimized for crosslinking two alkyne-modified proteins or peptides in aqueous buffer.

Materials
  • Linker: 1,8-Diazido-3,5-dioxaoctane (100 mM stock in DMSO).

  • Substrate: Alkyne-functionalized biomolecule (1–10 mg/mL in PBS).

  • Catalyst Source: CuSO₄ · 5H₂O (20 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).

    • Note: THPTA is preferred over TBTA for biological samples as it prevents Cu-induced oxidative damage and protein precipitation.

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).

Step-by-Step Procedure
  • Preparation of Cu-Ligand Complex (Premix):

    • In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Example: Mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.

    • Incubate for 5 minutes. The solution should remain clear blue/teal.

  • Reaction Assembly:

    • To the alkyne-substrate solution (e.g., 50 µM final conc), add the diazide linker.

    • Target Ratio: 1 mol Diazide : 2.5 mol Alkyne (to ensure complete crosslinking).

  • Catalysis Initiation:

    • Add the Cu-THPTA premix to the reaction. Final Cu concentration should be 0.1–0.5 mM.

    • Add Sodium Ascorbate (final concentration 2.5–5 mM).

    • Observation: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).

  • Incubation:

    • Purge headspace with Nitrogen/Argon (optional but recommended for speed).

    • Incubate at Room Temperature for 30–60 minutes in the dark.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate copper.

    • Purify via Dialysis (Slide-A-Lyzer) or Size Exclusion Chromatography (PD-10 column) to remove unreacted linker and copper.

Protocol: Small Molecule Synthesis (Organic Phase)

This protocol applies when crosslinking hydrophobic small molecules in organic solvents (DMSO/tBuOH).

Materials
  • Solvent: DMSO or tBuOH/Water (1:1).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Catalyst: CuSO₄ or CuI (if using anhydrous conditions).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve Alkyne substrate (1.0 eq) and 1,8-Diazido-3,5-dioxaoctane (0.5 eq) in the solvent.

    • Note: For polymerization, use exactly 1.0 eq of Diazide per 1.0 eq of bis-alkyne.

  • Catalyst Addition:

    • Add TBTA (5 mol%) and CuSO₄ (1 mol%).

    • Add Sodium Ascorbate (10 mol%) dissolved in a minimum amount of water.

  • Reaction:

    • Stir vigorously at 40°C for 4–16 hours.

    • Monitor via TLC or LC-MS. The disappearance of the azide peak (IR ~2100 cm⁻¹) indicates completion.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with 5% NH₄OH (removes Copper) and Brine.

    • Dry over MgSO₄ and concentrate.

Visualization of Workflows

Diagram 1: General CuAAC Crosslinking Workflow

CuAAC_Workflow Start Start: Alkyne Substrate Linker Add Linker: 1,8-Diazido-3,5-dioxaoctane Start->Linker Mix Reaction Reaction: Formation of Triazole Bridge Linker->Reaction Premix Catalyst Premix: CuSO4 + THPTA (1:5) Premix->Reaction Catalyst Reduction Activation: Add Na-Ascorbate Reduction->Reaction Reduce Cu(II)->Cu(I) Quench Stop: Add EDTA / Dialysis Reaction->Quench 30-60 min

Caption: Operational workflow for bioconjugation using CuAAC chemistry.

Diagram 2: Mechanistic Decision Tree

Decision_Tree Root Experimental Goal? Bio Bioconjugation (Proteins/DNA) Root->Bio Chem Polymer/Small Mol Synthesis Root->Chem Ligand1 Ligand: THPTA (Protects Biomolecules) Bio->Ligand1 Ligand2 Ligand: TBTA (Organic Soluble) Chem->Ligand2 Stoich1 Ratio 1:2.5 (Diazide:Alkyne) Ligand1->Stoich1 Crosslinking Stoich2 Ratio 1:1 (Equimolar) Ligand2->Stoich2 Polymerization

Caption: Decision matrix for selecting ligand and stoichiometry based on application.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Copper-induced aggregation or low ligand ratio.Increase THPTA:Cu ratio to 5:1 or 10:1. Add 5-10% DMSO or Glycerol.
Low Yield Oxidation of Cu(I) to Cu(II).Degas solvents with N₂. Add fresh Ascorbate. Keep reaction sealed.
Blue Solution Inactive Cu(II) species present.Add more Sodium Ascorbate until solution is colorless/pale yellow.
Side Products Mono-reacted linker (one azide free).Increase Alkyne equivalents (>2.5 eq). Ensure thorough mixing.

Safety Information

  • Azide Hazard: While short PEG-azides like 1,8-Diazido-3,5-dioxaoctane have a safer C/N ratio (>3) than small organic azides, they should still be treated with caution. Do not concentrate to dryness in the presence of metals.

  • Toxicity: Toxic if swallowed.[2][3] Wear standard PPE (gloves, goggles).

  • Disposal: Quench unreacted azides and dispose of as hazardous chemical waste.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883.

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

  • Sigma-Aldrich. (n.d.). 1,8-Diazido-3,6-dioxaoctane Product Information.

Sources

Application

Strain-promoted azide-alkyne cycloaddition (SPAAC) protocols with 1,8-Diazido-3,5-dioxaoctane

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1,8-Diazido-3,6-dioxaoctane [1][2] Abstract This technical guide details the application of 1,8-Diazido-3,6-dioxaoctane (also referred to commerci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1,8-Diazido-3,6-dioxaoctane [1][2]

Abstract

This technical guide details the application of 1,8-Diazido-3,6-dioxaoctane (also referred to commercially as 1,8-Diazido-3,5-dioxaoctane or PEG


-bis-azide) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Unlike copper-catalyzed click chemistry (CuAAC), SPAAC utilizes the potential energy of ring strain (typically cyclooctynes like DBCO or BCN) to drive the reaction, eliminating the need for cytotoxic copper catalysts.[1][2][3] This specific diazide linker is homobifunctional , making it a critical reagent for molecular crosslinking  (e.g., hydrogel formation, protein dimerization) rather than simple labeling.[1][2] This note provides optimized protocols for aqueous and organic phase reactions, safety considerations for low-molecular-weight azides, and troubleshooting matrices.

Chemical Profile & Safety Advisory

Compound: 1,8-Diazido-3,6-dioxaoctane CAS: 59559-06-7 Structure:


Molecular Weight:  ~200.2  g/mol
Solubility:  Miscible in DMSO, DMF, MeOH; Soluble in water (due to PEG backbone).[1][2]

CRITICAL SAFETY WARNING: This molecule has a Carbon/Oxygen-to-Nitrogen ratio


 of approximately 1.[1][2]33. Generally, organic azides are considered stable if this ratio is 

. [2] * Explosion Hazard: Low molecular weight diazides are potentially shock-sensitive and explosive. [1][2] * Handling: Never use metal spatulas. Store as a solution (e.g., 100 mM in DMSO) rather than neat oil whenever possible.[1][2] Perform all synthesis behind a blast shield.
  • Storage: -20°C, protected from light.

Reaction Mechanism: The SPAAC Pathway

The reaction proceeds via a [3+2] cycloaddition between the terminal azide of the linker and a strained cyclooctyne (e.g., Dibenzocyclooctyne, DBCO) on the target molecule.[1][2]

Key Features:

  • Kinetics: Second-order rate constant (

    
    ) typically ranges from 0.2 to 1.0 M
    
    
    
    s
    
    
    .[1][2]
  • Bioorthogonality: Inert to amines, carboxyls, and thiols found in biological systems.[1][2]

  • No Catalyst: Driven solely by the release of ring strain (~18 kcal/mol).[1][2]

SPAAC_Mechanism Azide 1,8-Diazido-3,6-dioxaoctane (R-N3) TS Transition State (Asynchronous Concerted) Azide->TS Mixing DBCO Strained Cyclooctyne (DBCO-Target) DBCO->TS Product Stable Triazole Conjugate (Crosslinked) TS->Product Strain Release (k2 ~ 0.3 M-1s-1)

Caption: Figure 1. Mechanism of SPAAC reaction. The diazide linker bridges two DBCO-functionalized moieties.

Experimental Protocols

Protocol A: Hydrogel/Polymer Crosslinking (Aqueous)

Application: Creating biocompatible hydrogels by crosslinking DBCO-modified polymers (e.g., PEG-DBCO or Hyaluronic Acid-DBCO) with 1,8-Diazido-3,6-dioxaoctane.[1][2]

Materials:

  • Polymer A: DBCO-functionalized polymer (10% w/v in PBS).[1][2]

  • Crosslinker: 1,8-Diazido-3,6-dioxaoctane (100 mM stock in DMSO).[1][2]

  • Buffer: PBS (pH 7.[1][2][4][5]4) or HEPES. Avoid Sodium Azide preservative. [1]

Procedure:

  • Calculate Stoichiometry:

    • Determine the molar concentration of DBCO groups in Polymer A.[1][2]

    • Target an Azide:DBCO molar ratio (

      
      ) based on desired stiffness.[1]
      
      • 
         (Deficit Azide): Soft gel, dangling DBCOs.[1]
        
      • 
         (Equivalence): Maximum crosslinking density.[1]
        
  • Preparation:

    • Dilute the 100 mM Azide stock into PBS to prepare a 2x working solution.

    • Note: Ensure the final organic solvent (DMSO) concentration is <10% to prevent polymer precipitation.[1][2]

  • Mixing:

    • Rapidly mix the Polymer A solution and Azide working solution (1:1 v/v) in a mold or on a glass slide.[1][2]

  • Incubation:

    • Allow to gel at 37°C for 30–60 minutes .

    • Validation: Gelation point is often reached within minutes; full cure requires 1 hour.[1][2]

Protocol B: Small Molecule Homodimerization (Organic Phase)

Application: Synthesizing symmetric bis-ligands for protein binding studies.[1][2]

Materials:

  • Ligand-DBCO (Functionalized small molecule).[1][2][6]

  • 1,8-Diazido-3,6-dioxaoctane.[1][2][7][8][9][10]

  • Solvent: Anhydrous DMF or DMSO.[1][2][6]

Procedure:

  • Dissolution: Dissolve Ligand-DBCO in anhydrous DMF (Concentration: 20 mM).

  • Activation: Add 1,8-Diazido-3,6-dioxaoctane at a 0.45 molar equivalent ratio relative to the DBCO ligand.

    • Reasoning: We want the diazide to be the limiting reagent to ensure both azide groups react with two separate DBCO molecules, preventing mono-substituted byproducts.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the disappearance of the diazide peak and the emergence of the dimer mass (

      
      ).[1][2]
      
  • Purification:

    • Precipitate in cold diethyl ether or purify via Semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_qc Phase 3: QC & Purification Step1 Dissolve Reagents (Azide in DMSO, DBCO in Buffer) Step2 Calculate Stoichiometry (Critical: 1:2 ratio for Dimerization) Step1->Step2 Step3 Mix Components (Maintain pH 7.4, <10% DMSO) Step2->Step3 Step4 Incubate (37°C for 1hr or RT for 4-12hr) Step3->Step4 Step5 Quench Unreacted Groups (Optional: Add excess Azide/DBCO) Step4->Step5 Step6 Purification (Dialysis or HPLC) Step5->Step6

Caption: Figure 2. Step-by-step workflow for conjugation using 1,8-Diazido-3,6-dioxaoctane.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Precipitation High DMSO concentration or hydrophobic DBCO.[1][2]Keep DMSO <10% in final buffer. Use sulfonated DBCO (sulfo-DBCO) for higher water solubility.[1][2]
Slow Kinetics Low concentration (<10 µM).[1][2]SPAAC is second-order.[1][2][5] Increase reactant concentrations to >100 µM or extend time to 24h.
Incomplete Crosslinking Stoichiometric mismatch.Verify titer of DBCO groups using a UV-Vis assay (DBCO absorbs at ~309 nm).[1][2]
Side Reactions Thiol-yne addition (rare but possible).[1][2]Ensure no free thiols are present, or cap them with NEM if using BCN instead of DBCO.[1][2]

References

  • BroadPharm. DBCO Azide Ligation Protocol.[1][2][3] Retrieved from

  • Thermo Fisher Scientific. EZ-Link™ TFP Ester-PEG4-DBCO User Guide.[1][2] Retrieved from [1]

  • PubChem. 1,8-Diazido-3,6-dioxaoctane Compound Summary. Retrieved from [1]

  • Wignall, S. et al. The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates.[2] Organic & Biomolecular Chemistry.[1][2][3][4][5][11] Retrieved from

Sources

Method

Application Note: Preparation of Triazole-Linked Polymer Networks using 1,8-Diazido-3,5-dioxaoctane

Executive Summary This technical guide details the protocol for synthesizing robust, triazole-linked polymer networks using 1,8-Diazido-3,5-dioxaoctane (also chemically referred to in various databases as a structural is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing robust, triazole-linked polymer networks using 1,8-Diazido-3,5-dioxaoctane (also chemically referred to in various databases as a structural isomer or synonym of triethylene glycol diazide, CAS 59559-06-7).

The utility of this specific diazide lies in its dioxaoctane backbone . Unlike rigid aromatic crosslinkers, the ether linkages in this molecule introduce conformational flexibility, reducing brittleness in high-density networks. Furthermore, the terminal azide groups participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" chemistry reaction known for high specificity, near-quantitative yields, and orthogonality to most other functional groups.[1]

Primary Applications:

  • Hydrogels for Drug Delivery: Biocompatible networks with tunable mesh sizes.

  • Shape-Memory Polymers: Elastomeric networks with sharp transition temperatures.

  • High-Performance Thermosets: Tough, solvent-resistant coatings.

Chemical Profile & Mechanism[2][3]

The Reagent: 1,8-Diazido-3,5-dioxaoctane[4][5][6][7][8]
  • Functional Group: Bifunctional Azide (

    
     monomer).
    
  • Molecular Weight: ~230.2 g/mol (Based on

    
     formula).
    
  • Key Property: The ether spacer provides water solubility and chain flexibility.

  • Safety Classification: Low Molecular Weight Organic Azide. (See Section 5).

Reaction Mechanism: Step-Growth Polymerization

The network formation follows an


 step-growth mechanism, where 

is the diazide and

is a multi-functional alkyne (where

).

The reaction is catalyzed by Cu(I), generating a 1,4-disubstituted 1,2,3-triazole linkage. This linkage is chemically inert, resistant to oxidation/reduction, and thermally stable.

ReactionMechanism Azide 1,8-Diazido-3,5-dioxaoctane (R-N3) Complex Cu-Acetylide Intermediate Azide->Complex Alkyne Multi-arm Alkyne (R'-C≡CH) Alkyne->Complex Cu Cu(I) Catalyst Cu->Complex Catalysis Triazole Triazole-Linked Polymer Network Complex->Triazole Cycloaddition

Figure 1: Mechanistic pathway of the CuAAC reaction forming the triazole crosslink.

Experimental Protocol

Materials Selection

To form a crosslinked network (gelation), the average functionality (


) of the system must satisfy the Carothers equation for gel point. Since the diazide is bifunctional (

), the alkyne partner must have

.
ComponentRoleRecommended Reagent
Monomer A Crosslinker1,8-Diazido-3,5-dioxaoctane
Monomer B Backbone4-Arm PEG-Alkyne (10k Da) or Propargylated Poly(vinyl alcohol)
Catalyst Source Cu Source

(Aqueous) or CuBr (Organic)
Ligand Cu StabilizerTHPTA (Water-soluble) or PMDETA (Organic soluble)
Reductant Reduces Cu(II)Sodium Ascorbate (Only required for

method)
Protocol A: Hydrogel Network (Aqueous System)

Best for: Bio-applications, drug delivery matrices.

Step 1: Stock Solution Preparation

  • Azide Solution: Dissolve 1,8-Diazido-3,5-dioxaoctane in PBS (pH 7.4) to 100 mg/mL.

  • Alkyne Solution: Dissolve 4-Arm PEG-Alkyne in PBS to match the molar equivalent of azide groups (1:1 ratio of

    
     to 
    
    
    
    ).
  • Catalyst Mix: Premix

    
     (20 mM in water) and THPTA ligand (100 mM in water) at a 1:5 molar ratio.
    

Step 2: Mixing & Degassing

  • Combine the Azide and Alkyne solutions in a glass vial.

  • CRITICAL: Degas the solution by bubbling nitrogen for 5 minutes. Oxygen oxidizes Cu(I) to inactive Cu(II), stalling the reaction.

Step 3: Initiation & Curing

  • Add Sodium Ascorbate solution (100 mM fresh) to the mixture. Final concentration should be ~5 mM.

  • Add the Cu/THPTA complex (Final Cu concentration ~1 mM).

  • Vortex briefly (5 seconds).

  • Inject into mold or allow to set in vial. Gelation typically occurs within 5–30 minutes at Room Temperature (RT).

Protocol B: Elastomeric Network (Organic Solvent)

Best for: Tough coatings, shape-memory materials.

Step 1: Reactant Dissolution

  • Dissolve the Alkyne polymer and 1,8-Diazido-3,5-dioxaoctane in DMF (Dimethylformamide).

  • Target solids content: 10–20 wt%.

Step 2: Catalyst Addition

  • In a glovebox or under strict

    
     flow, add CuBr (0.05 eq per alkyne) and PMDETA (0.05 eq).
    
  • The solution should turn light green/blue.

Step 3: Curing

  • Transfer to a Teflon mold.

  • Cure at 50°C for 12 hours.

  • Post-Cure: Wash the film in EDTA solution (0.1 M) for 24 hours to remove copper residues (indicated by blue color removal).

Workflow Visualization

Workflow Start Start: Calculate Stoichiometry (Ratio Azide:Alkyne = 1:1) Prep Dissolve Reagents (Solvent: PBS or DMF) Start->Prep Degas Degas Mixture (N2 Purge) *Critical Step* Prep->Degas Cat Add Catalyst System (Cu/Ligand/Ascorbate) Degas->Cat Cure Cure / Gelation (RT to 50°C) Cat->Cure Wash Post-Process Wash (Remove Cu with EDTA) Cure->Wash End Final Network Characterization Wash->End

Figure 2: Operational workflow for network synthesis.

Safety & Handling (Critical)

1,8-Diazido-3,5-dioxaoctane is a low molecular weight organic azide. While the oxygen content (dioxa) improves stability compared to alkyl diazides, strict safety protocols are mandatory.

  • C/N Ratio Rule: The safety of organic azides is estimated by the equation:

    
    .
    
    • For this molecule (

      
      ): 
      
      
      
      .
    • WARNING: This ratio is below 3 , indicating high energy potential. It is shock and heat sensitive.[2]

  • No Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform.[3] Azides react with these to form di- and tri-azidomethane, which are violently explosive.[2]

  • Metal Avoidance: Do not use metal spatulas. Avoid contact with copper pipes (forms explosive copper azide). Note: The Cu(I) catalyst is used in solution with ligands, which prevents the formation of dry copper azide, but waste must be treated with care.

  • Storage: Store at -20°C, protected from light.

Characterization & Troubleshooting

Self-Validating the Network

To confirm the reaction proceeded to completion (and the network is fully formed), perform the following:

MethodObservationInterpretation
FTIR Spectroscopy Peak at ~2100

Disappearance of this peak confirms consumption of Azide groups.
Sol-Gel Analysis Swelling in good solventMeasure dry mass (

) vs. swollen mass (

). High gel fraction (>90%) indicates successful network formation.
Rheology G' vs G'' crossoverG' (Storage Modulus) should be significantly higher than G'' (Loss Modulus) and frequency independent.
Troubleshooting Guide
  • Issue: No gelation occurred.

    • Cause 1: Oxygen inhibition.[4] Fix: Increase

      
       purging time or use a glovebox.
      
    • Cause 2: Catalyst death. Fix: Add more Sodium Ascorbate (if aqueous) or fresh Cu(I).

  • Issue: Network is brittle.

    • Cause: Crosslink density too high. Fix: Increase the molecular weight of the Alkyne partner (e.g., move from PEG-2k to PEG-10k).

  • Issue: Solution turned brown/black.

    • Cause: Cu disproportionation. Fix: Ensure excess ligand (THPTA/PMDETA) is present relative to Copper.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • University of California, Santa Cruz (UCSC). Safety Alert: Hazards of Organic Azides.

  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry.

  • GuideChem. 1,8-Diazido-3,5-dioxaoctane Product & Safety Information.

Disclaimer: This Application Note is for research purposes only. All synthesis involving organic azides must be risk-assessed by a qualified Safety Officer prior to execution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,8-Diazido-3,5-dioxaoctane Crosslinking Reactions

Welcome to the technical support center for 1,8-Diazido-3,5-dioxaoctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,8-Diazido-3,5-dioxaoctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and efficiency of your crosslinking experiments.

Introduction to 1,8-Diazido-3,5-dioxaoctane

1,8-Diazido-3,5-dioxaoctane is a flexible, hydrophilic, and biocompatible crosslinking agent. Its terminal azide groups allow for highly specific and efficient covalent bond formation through two primary pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Staudinger ligation with phosphine-functionalized molecules.[1][2] These reactions are widely used in bioconjugation, hydrogel formation, and surface functionalization.[3][4] However, achieving high yields requires careful attention to reaction conditions. This guide will address common challenges and provide solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low crosslinking yields with 1,8-Diazido-3,5-dioxaoctane?

Low yields can typically be attributed to one or more of the following factors:

  • For CuAAC Reactions:

    • Catalyst Inactivation: Copper(I) is essential for the reaction but is prone to oxidation to the inactive Copper(II) state.[5] The presence of oxygen in the reaction mixture is a primary cause of catalyst inactivation.

    • Insufficient Reducing Agent: A reducing agent, such as sodium ascorbate, is crucial for maintaining copper in its active Cu(I) state.[5][6] Inadequate concentrations will lead to catalyst oxidation and a stalled reaction.

    • Ligand Issues: The choice and concentration of the copper-stabilizing ligand can significantly impact reaction efficiency.[7] Ligands like TBTA or THPTA prevent copper precipitation and enhance catalytic activity.

    • Impure Reagents: Contaminants in the azide, alkyne, or solvents can interfere with the reaction.

    • Precipitation: The organic azide may precipitate in aqueous solutions, reducing its availability for the reaction.

  • For Staudinger Ligations:

    • Hydrolysis of Phosphine: Triarylphosphines are susceptible to hydrolysis, especially at low pH. This reduces the amount of phosphine available for the reaction.

    • Steric Hindrance: Bulky substituents near the alkyne or phosphine can sterically hinder the approach of the reactants, slowing down the reaction rate.

    • Solvent Incompatibility: The choice of solvent must ensure the solubility of all reactants.

Q2: How can I prevent the oxidation of the Copper(I) catalyst in my CuAAC reaction?

Preventing catalyst oxidation is critical for a successful CuAAC reaction. Here are several strategies:

  • Degassing Solvents: Thoroughly degas all solvents and solutions to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles for more sensitive reactions.

  • Using a Reducing Agent: Always include a fresh solution of a reducing agent, such as sodium ascorbate, in your reaction mixture.[5][6] A slight molar excess relative to the copper catalyst is recommended.[6]

  • Working Under an Inert Atmosphere: For highly sensitive reactions, perform the entire experiment in a glovebox or under a continuous flow of an inert gas.

Q3: My organic azide is precipitating in the aqueous buffer. How can I solve this?

Precipitation of reactants can significantly lower reaction yields.[8] Consider the following solutions:

  • Use a Co-solvent: Adding a water-miscible organic solvent like DMSO can help solubilize the azide.

  • Modify Reaction Temperature: Increasing the reaction temperature may improve solubility, but be mindful of the stability of your biomolecules.[9]

  • Adjust Reactant Concentrations: Lowering the concentration of the reactants might prevent precipitation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during crosslinking experiments with 1,8-Diazido-3,5-dioxaoctane.

Problem 1: Low or no product formation in a CuAAC reaction.

This is a frequent issue that can often be resolved by systematically checking the reaction components and conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Detailed Steps & Explanations:

  • Assess the Catalyst System:

    • Copper Source: Copper(II) sulfate (CuSO₄) is commonly used as a precursor, which is then reduced in situ to Cu(I) by sodium ascorbate.[5][6] Ensure both the CuSO₄ and sodium ascorbate solutions are freshly prepared. Old solutions of sodium ascorbate can be oxidized by air and lose their reducing capacity.

    • Ligand Selection: A copper-stabilizing ligand is crucial. For aqueous reactions, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice due to its high water solubility and ability to stabilize Cu(I). For organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often used. The optimal ligand-to-copper ratio should be determined empirically.

  • Verify Reagent Quality:

    • Purity: Impurities in either the 1,8-diazido-3,5-dioxaoctane or the alkyne-containing molecule can inhibit the catalyst or participate in side reactions. If possible, verify the purity of your starting materials using techniques like NMR or mass spectrometry.

    • Degradation: Azides are generally stable but can be sensitive to light and certain chemicals. Store 1,8-diazido-3,5-dioxaoctane protected from light and in a cool, dry place.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent is critical. For biomolecules, aqueous buffers are common. Ensure all components are soluble in the chosen solvent system. Co-solvents like DMSO or DMF can be used to improve the solubility of hydrophobic reactants.[9]

    • pH: The optimal pH for CuAAC reactions is typically between 7 and 8. At lower pH values, the reaction rate can decrease.[8] If your reaction mixture is acidic or basic, consider using a non-coordinating buffer like HEPES or PBS.

    • Temperature: Most CuAAC reactions proceed efficiently at room temperature. However, for slow reactions, gentle heating (e.g., 37-50 °C) can sometimes improve the rate, but be mindful of the thermal stability of your reactants.[9][10]

Quantitative Data Summary for CuAAC Optimization:

ParameterRecommended RangeRationale
[Copper Catalyst] 0.25-5 mol%Balances reaction rate with potential cellular toxicity.[11][12]
[Reducing Agent] 2-5 molar excess vs. CuEnsures complete reduction of Cu(II) to Cu(I).[6]
[Ligand] 1-5 molar excess vs. CuPrevents copper precipitation and enhances catalysis.
pH 7.0 - 8.5Optimal for triazole formation.[8]
Temperature 25 - 40 °CPromotes reaction without degrading biomolecules.
Problem 2: Side reactions or product instability in Staudinger Ligation.

The Staudinger ligation is a bioorthogonal reaction that does not require a metal catalyst, making it attractive for in vivo applications.[13][14] However, it is not without its challenges.

Troubleshooting Workflow:

Caption: Troubleshooting guide for Staudinger ligation side reactions.

Detailed Steps & Explanations:

  • Choice of Phosphine Reagent:

    • The structure of the phosphine is critical for a successful Staudinger ligation. A classic Staudinger reaction between an azide and a simple triarylphosphine results in an aza-ylide, which can be hydrolyzed. For a stable amide bond, the phosphine must be engineered to have an electrophilic trap (typically an ortho-ester) that intercepts the aza-ylide intermediate in an intramolecular reaction.[15]

  • Control of Reaction pH:

    • Triarylphosphines can be protonated and subsequently hydrolyzed under acidic conditions. It is important to maintain a neutral to slightly basic pH (7.2-8.0) throughout the reaction. Use of a suitable buffer is recommended.

  • Solvent Considerations:

    • While Staudinger ligations can be performed in aqueous environments, the presence of water can promote the hydrolysis of the aza-ylide intermediate, leading to the formation of a phosphine oxide and an amine as byproducts, thus reducing the yield of the desired amide product.[16] In some cases, using aprotic organic solvents or minimizing the amount of water can improve yields.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the crosslinking of an alkyne-containing peptide with 1,8-diazido-3,5-dioxaoctane in an aqueous buffer.

Materials:

  • Alkyne-peptide stock solution (e.g., 10 mM in water)

  • 1,8-Diazido-3,5-dioxaoctane stock solution (e.g., 100 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, add the following in order:

    • PBS buffer to bring the final volume to 100 µL.

    • 10 µL of the 10 mM alkyne-peptide solution (final concentration: 1 mM).

    • 1.2 µL of the 100 mM 1,8-diazido-3,5-dioxaoctane solution (final concentration: 1.2 mM, 1.2 equivalents).

  • Prepare the catalyst premix in a separate tube by adding:

    • 1 µL of the 50 mM CuSO₄ solution.

    • 5 µL of the 100 mM THPTA solution.

    • Vortex briefly.

  • Add 1 µL of the freshly prepared 1 M sodium ascorbate solution to the main reaction tube and mix gently.

  • Add the catalyst premix to the main reaction tube. The final concentrations will be approximately: 0.5 mM CuSO₄, 2.5 mM THPTA, and 10 mM sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by LC-MS or HPLC.[9]

  • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper or purified directly.

References

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. Available from: [Link]

  • Staudinger Reaction - Organic Chemistry Portal. Available from: [Link]

  • Crosslinking of saturated elastomers with diazides. Part I: Mechanical properties of vulcanizates - ResearchGate. Available from: [Link]

  • Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums - PMC. Available from: [Link]

  • A New Way To Engineer Cells: The Staudinger Ligation. Available from: [Link]

  • Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC - NIH. Available from: [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. Available from: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. Available from: [Link]

  • US8946305B2 - Method for crosslinking a colloid, and crosslinked colloid therefrom - Google Patents.
  • Recent developments in bioconjugation: From strategies to design and clinical applications. Available from: [Link]

  • Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscop. Available from: [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. Available from: [Link]

  • Protein Engineering with the Traceless Staudinger Ligation - PMC - NIH. Available from: [Link]

  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC. Available from: [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC - NIH. Available from: [Link]

  • (PDF) Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - ResearchGate. Available from: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available from: [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC. Available from: [Link]

  • Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC - NIH. Available from: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - ResearchGate. Available from: [Link]

Sources

Optimization

Preventing azide decomposition during 1,8-Diazido-3,5-dioxaoctane storage

Technical Support Center: Storage & Stability Guide Topic: Preventing Azide Decomposition in 1,8-Diazido-3,5-dioxaoctane (and 3,6-dioxaoctane isomers) Reference ID: TS-AZ-PEG2-001 Executive Summary: The "High-Energy" Ale...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Stability Guide Topic: Preventing Azide Decomposition in 1,8-Diazido-3,5-dioxaoctane (and 3,6-dioxaoctane isomers) Reference ID: TS-AZ-PEG2-001

Executive Summary: The "High-Energy" Alert

Status: CRITICAL SAFETY WARNING Compound: 1,8-Diazido-3,5-dioxaoctane (also commercially referenced as 1,8-Diazido-3,6-dioxaoctane; CAS 59559-06-7) Risk Profile: High Energy / Shock Sensitive / Photosensitive

As a Senior Application Scientist, my primary directive is your safety. Before discussing storage, you must understand the C/N Ratio of this molecule.[1]

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  6
    
  • Nitrogen Count (

    
    ):  6
    
  • C/N Ratio: 1.0

The "Rule of Six" Violation: Standard safety protocols (Sharpless/Smith rules) state that organic azides are generally safe to handle if


.[1]
For this compound: 

.[1] Conclusion: This compound is energetic and potentially explosive .[1] It violates the safety threshold significantly. It must never be distilled, concentrated to total dryness in large quantities (>500 mg), or exposed to heat/shock.[1]

Part 1: Core Storage Protocol (The "4-Pillar" System)

To prevent decomposition (denitrogenation) and ensure operator safety, adhere to this strict 4-Pillar System.

Temperature: The Kinetic Brake[2][3][4]
  • Requirement: Store at -20°C (± 5°C) .

  • Mechanism: Azide decomposition is a first-order kinetic process.[1] At room temperature (

    
    ), the vibrational energy can be sufficient to overcome the activation energy barrier for 
    
    
    
    release, forming a highly reactive nitrene species.[1]
  • Protocol:

    • Use a non-cycling freezer (avoid auto-defrost cycles which fluctuate temp).[1]

    • Ship on dry ice; transfer immediately to -20°C upon receipt.

Photoprotection: The Photon Shield
  • Requirement: Absolute darkness (Amber vials + Aluminum foil wrap).

  • Mechanism: The azide moiety (

    
    ) has a strong absorption band in the UV region (
    
    
    
    nm).[1] UV photon absorption promotes an electron to an antibonding orbital (
    
    
    ), leading to immediate extrusion of nitrogen gas (
    
    
    ) and formation of a nitrene.[1]
  • Protocol:

    • Always store in amber glass vials.

    • For long-term storage, wrap the vial in aluminum foil.

    • Experimental Tip: Turn off biosafety cabinet UV lights before opening the vial.

Atmosphere: The Oxidation Barrier
  • Requirement: Inert Gas Headspace (Argon or Nitrogen).[1]

  • Mechanism: While azides are relatively stable to oxygen, the ether backbone (3,5- or 3,6-dioxa linkage) is susceptible to autoxidation, forming peroxides. Peroxides can sensitize the azide group, lowering the shock threshold.[1]

  • Protocol:

    • Purge vial headspace with Argon before re-sealing.[1]

    • Seal with Parafilm® to prevent oxygen diffusion.[1]

Chemical Isolation: The Metal Guard
  • Requirement: NO contact with Copper (Cu), Lead (Pb), or Mercury (Hg).[1]

  • Mechanism: Organic azides can undergo transmetalation or react with free metal ions to form Heavy Metal Azides (e.g., Copper Azide), which are primary explosives (highly shock-sensitive).[1]

  • Protocol:

    • Never use metal spatulas.[1] Use Teflon, glass, or plastic.[1]

    • Avoid storage in solvents stabilized with copper (rare, but check solvent grades).[1]

Part 2: Troubleshooting & FAQs

Q1: "My sample has turned from colorless to yellow. Is it still usable?"

Diagnosis: Likely Decomposition. [1]

  • Cause: The yellow color typically indicates the formation of azo compounds or conjugated imines resulting from nitrene coupling (after

    
     loss).[1]
    
  • Action:

    • Do NOT use for critical click chemistry; yield will be compromised.[1]

    • Safety Check: If the sample is pure oil, it may have accumulated shock-sensitive byproducts.[1]

    • Disposal: Dilute significantly with solvent (Ethanol/Water) and treat with a quenching agent (see Part 4) before disposal.[1]

Q2: "Can I remove the solvent using a Rotary Evaporator?"

Response: EXTREME CAUTION REQUIRED.

  • Risk: Concentrating this specific azide (

    
    ) increases the energy density.[1] A water bath at 40°C + friction from rotation + concentration = Explosion Hazard.[1]
    
  • Correct Protocol:

    • Preferred: Use the compound in solution.[1][2][3] Do not isolate the neat oil if possible.[1]

    • If isolation is mandatory: Use a stream of Nitrogen gas to evaporate solvent at room temperature or below.[1] Do not heat. Stop evaporation while a small amount of solvent remains (keep it "wet").[1]

Q3: "I see '3,5-dioxaoctane' on the label, but literature says '3,6-dioxaoctane'. Does it matter?"

Response: YES, it changes Chemical Compatibility.

  • Scenario A: 3,6-dioxaoctane (Standard PEG linkage): Contains Ether bonds (

    
    ). Stable to acid and base.[1]
    
  • Scenario B: 3,5-dioxaoctane (Acetal linkage): Contains an Acetal bond (

    
    ).
    
    • Critical Risk: Acetals are acid-labile .[1] Exposure to acidic buffers (pH < 5) or acidic solvents (e.g.,

      
       with HCl traces) will hydrolyze the backbone, breaking the molecule into formaldehyde and alcohol fragments.[1]
      
    • Test: If unsure, avoid acidic conditions entirely.

Q4: "How do I thaw the sample safely?"

Response:

  • Remove from freezer.

  • Let stand at room temperature for 15–20 minutes inside a desiccator .

  • Why? Opening a cold vial in humid air causes water condensation.[1] Water is a nucleophile that can interfere with downstream NHS-ester reactions (if your linker is heterobifunctional) or affect stoichiometry.[1]

Part 3: Scientific Deep Dive (Mechanisms)

Decomposition Pathways

The following diagram illustrates the two primary failure modes: Thermal/Photolytic Decomposition and Acidic Hydrolysis (specific to the 3,5-isomer).[1]

AzideDecomposition Start 1,8-Diazido-3,5-dioxaoctane Nitrene Nitrene Intermediate (R-N:) Start->Nitrene - N2 (Fast) Hydrolysis Backbone Cleavage (Formaldehyde + Alcohols) Start->Hydrolysis Acetal Hydrolysis (If 3,5-isomer) Energy Energy Input (Heat > 60°C or UV Light) Energy->Nitrene Acid Acid Exposure (pH < 5) Acid->Hydrolysis N2 Nitrogen Gas (N2) (Irreversible Loss) Polymer Azo Polymers (Yellow/Brown Sludge) Nitrene->Polymer Dimerization Insert C-H Insertion Products (Impurity) Nitrene->Insert Solvent Reaction

Figure 1: Decomposition pathways. The red path indicates the energetic failure mode (safety hazard).[1] The yellow path indicates chemical degradation (purity hazard).[1]

Quantitative Stability Data
ParameterSpecificationCritical LimitConsequence of Failure
Storage Temp -20°C> 25°CDenitrogenation (

release), pressure buildup.
UV Exposure 0 Lux (Dark)Ambient LightPhotolysis to nitrenes (seconds to minutes).[1]
C/N Ratio 1.0< 3.0Explosion Risk if concentrated/shocked.[1]
pH Stability pH 7–9< pH 5 (if 3,5-isomer)Backbone hydrolysis (loss of linker length).[1]

Part 4: Emergency & Disposal Protocol

If you have an old, crystallized, or potentially decomposed sample:

  • Do NOT scrape it. Friction can detonate crystallized azides.[1]

  • Chemical Quench:

    • Dissolve the material gently in excess solvent (Ethanol or Water).[1]

    • Add a phosphine reducing agent (e.g., TCEP or Triphenylphosphine).[1]

    • Mechanism: The Staudinger Reduction converts the explosive Azide (

      
      ) into a benign Amine (
      
      
      
      ).[1]
    • Allow to react for 12 hours.

  • Disposal: Once reduced to the diamine, the explosion hazard is eliminated.[1] Dispose of as standard organic waste.

References

  • Sharpless, K. B., et al. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Establishes the "Rule of Six" and safety parameters for organic azides).

  • University of California, Santa Cruz (UCSC) . Standard Operating Procedure: Organic Azides. (Detailed safety protocols for handling low C/N ratio azides).

  • Baskin, J. M., et al. (2007).[1] Copper-free click chemistry for dynamic in vivo imaging. PNAS.[1] (Discusses stability of cyclooctynes and azides in biological buffers). [1]

  • PubChem . Compound Summary: 1,8-Diazido-3,6-dioxaoctane (CAS 59559-06-7).[3][4][5][6][7][8][9] (Physical properties and safety data).

Sources

Troubleshooting

Reducing shock sensitivity risks when handling 1,8-Diazido-3,5-dioxaoctane

The following Technical Support Guide is designed for researchers and safety officers handling 1,8-Diazido-3,5-dioxaoctane (CAS 59559-06-7) . It prioritizes the mitigation of shock sensitivity risks inherent to low-molec...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and safety officers handling 1,8-Diazido-3,5-dioxaoctane (CAS 59559-06-7) . It prioritizes the mitigation of shock sensitivity risks inherent to low-molecular-weight organic azides.

Status: Active Safety Level: High Risk (Energetic Material) Core Hazard: Shock/Friction Sensitivity, Explosive Decomposition Application: Click Chemistry, Crosslinking Reagents

Emergency Safety Alert: The C/N Ratio Critical Threshold

Before proceeding, you must understand the fundamental instability of this compound. The safety of an organic azide is determined by the ratio of non-nitrogen atoms to nitrogen atoms.[1]

Compound: 1,8-Diazido-3,5-dioxaoctane (


)
Molecular Weight:  200.20  g/mol 

The Safety Calculation:



Verdict: DANGEROUS. Standard safety protocols require a ratio


.[2][3] A ratio of 1.33  places this compound in the "Isolatable but Highly Energetic" category. It possesses significant stored energy and can detonate with relatively low activation energy (shock, friction, or heat).
Module 1: Synthesis & Isolation Hazards

Q: I need to isolate 1,8-Diazido-3,5-dioxaoctane. Can I use a standard rotary evaporator?

A: Proceed with extreme caution. Never evaporate to dryness. The moment a low C/N ratio azide crystallizes or forms a solvent-free oil, its sensitivity to shock increases exponentially.

  • The "Keeper" Protocol: You must leave a high-boiling, inert solvent (a "keeper") in the flask. We recommend retaining at least 10-20% solvent by volume. Good keeper solvents include toluene or high-boiling ethers, provided they are compatible with your next step.

  • Bath Temperature: Do not exceed 40°C in the water bath.

  • Shielding: This operation must be performed behind a blast shield.[4]

Q: Why is the use of metal spatulas strictly prohibited?

A: Metal-Azide Incompatibility. While organic azides are generally compatible with metals, trace hydrolysis or impurities can generate hydrazoic acid (


) in situ. This acid reacts with transition metals (Iron, Copper, Lead) to form heavy metal azides , which are primary explosives (far more sensitive than the organic azide itself).
  • Correct Tooling: Use only Teflon, polyethylene, or wooden spatulas.

  • Glassware: Avoid ground glass joints if possible.[3][5] If unavoidable, use Teflon sleeves to prevent glass-on-glass friction, which can initiate detonation in crystallized azides.

Module 2: Storage & Stability

Q: What are the mandatory storage conditions to prevent spontaneous decomposition?

A: Cold, Dark, and Inert. Organic azides can decompose slowly over time, releasing nitrogen gas (


). In a sealed vessel, this pressurization creates a "pressure bomb" hazard.

Storage Protocol:

  • Temperature: Store at -20°C or lower. Thermal energy accelerates decomposition.

  • Container: Use amber glass or opaque containers to block UV light (which triggers photodecomposition).

  • Headspace: Do not fill the container >75%. Flush the headspace with Argon or Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a secondary, shatter-proof container.

Q: Can I store it in dichloromethane (DCM) or chloroform?

A: ABSOLUTELY NOT. Never store azides in halogenated solvents (DCM, Chloroform, Dichloroethane).

  • The Mechanism: Azide ions (

    
    ) can undergo nucleophilic substitution with di- or tri-halomethanes to form Diazidomethane  or Triazidomethane .
    
  • The Risk: These byproducts are extremely unstable and have been responsible for numerous laboratory explosions.

  • Recommended Solvents: Toluene, Ethyl Acetate, or TBME (Tert-butyl methyl ether).

Module 3: Disposal & Neutralization

Q: How do I clean up a spill or dispose of excess reagent?

A: Chemical Neutralization (The Staudinger Reduction). Do not dispose of active azide waste in standard organic waste streams without deactivation.

Neutralization Workflow:

  • Dilute: Dilute the azide to <5% concentration in a solvent like THF or Ethanol.

  • Reduce: Slowly add a phosphine reducing agent (e.g., Triphenylphosphine). This reduces the azide to a stable amine via the Staudinger reaction, releasing Nitrogen gas.

    • Note: Ensure adequate ventilation as

      
       gas is evolved rapidly.
      
  • Verify: Monitor gas evolution. Once bubbling ceases and sufficient time (overnight) has passed, the solution can be treated as standard organic waste containing amines.

Critical Warning: Do not use acid to neutralize. Acidification generates Hydrazoic Acid (


), which is both a potent neurotoxin and an explosive hazard.
Visualizing the Risk: Decision Logic

The following diagram illustrates the critical decision pathways for handling this compound safely.

G Start Start: Handling 1,8-Diazido-3,5-dioxaoctane Calc Calculate C/N Ratio (Nc + No) / Nn Start->Calc Decision Ratio = 1.33 (Warning Zone: 1 < x < 3) Calc->Decision Synthesis Synthesis/Isolation Decision->Synthesis Proceed with Caution Rotovap Solvent Removal Synthesis->Rotovap Safe Safe Procedure: Use Keeper Solvent No Ground Glass Joints Rotovap->Safe Correct Method Unsafe DANGER: Dryness = Explosion Risk Metal Spatulas = Friction Risk Rotovap->Unsafe Incorrect Method Storage Storage: -20°C, Dark, Inert Gas Safe->Storage Disposal Disposal: Staudinger Reduction (Phosphine Treatment) Storage->Disposal End of Life

Figure 1: Risk Assessment and Handling Workflow for High-Energy Azides.

Summary Data Table: Physical & Safety Properties
PropertyValueImplication
Molecular Formula

High nitrogen content.
Molecular Weight 200.20 g/mol Low MW increases volatility/sensitivity.
C/N Ratio 1.33 HIGH RISK. Must handle as potential explosive.
Boiling Point >200°C (Predicted)Do not heat to verify; decomposition likely.
Incompatible Solvents DCM, ChloroformForms explosive azidomethanes.[6]
Incompatible Materials Metals (Cu, Pb, Fe), AcidsForms heavy metal azides or

.
Recommended Storage -20°C, Amber VialPrevents thermal/photo-decomposition.
References
  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link][7]

  • University of California, Santa Barbara. (n.d.).[4] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

  • Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,8-Diazido-3,5-dioxaoctane

Critical Safety Bulletin: Handling Azide Reagents Before proceeding with any experimental work, all personnel must be fully aware of the hazards associated with azide compounds. Sodium Azide (NaN₃): Highly toxic and can...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Bulletin: Handling Azide Reagents

Before proceeding with any experimental work, all personnel must be fully aware of the hazards associated with azide compounds.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃) gas. All reactions should be conducted in a well-ventilated fume hood.

  • Organic Azides: Can be shock-sensitive and explosive, particularly poly-azides and those with low carbon-to-nitrogen ratios. Avoid friction, grinding, and sudden temperature changes. Never use metal spatulas to handle dry azide compounds; use plastic or ceramic instead.

  • Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, mercury, silver, zinc) can form extremely sensitive and powerful contact explosives.[1] Ensure all glassware is scrupulously clean and avoid using equipment with metal components that may come into contact with the azide solution.

  • Reaction Solvents: Never use chlorinated solvents like dichloromethane (CH₂Cl₂) with sodium azide, as this can form highly explosive diazidomethane.[1]

Synthesis Overview: The Sₙ2 Pathway

The synthesis of 1,8-diazido-3,5-dioxaoctane is typically achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction. The most common precursors are 1,8-dihalo-3,5-dioxaoctane or, more effectively, 1,8-ditosyloxy-3,5-dioxaoctane. The azide ion (N₃⁻), typically from sodium azide, serves as the nucleophile.

The reaction proceeds in two consecutive Sₙ2 steps:

  • Step 1: The first equivalent of azide displaces one of the leaving groups to form the monoazide intermediate (1-azido-8-halo/tosyloxy-3,5-dioxaoctane).

  • Step 2: The second equivalent of azide displaces the remaining leaving group to yield the final product, 1,8-diazido-3,5-dioxaoctane.

The efficiency of this process hinges on optimizing conditions to favor substitution over competing side reactions.

Troubleshooting Guide & Optimization

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My final yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a multifaceted issue that can stem from several sources. Let's break down the primary culprits:

  • Incomplete Reaction: The most common cause. The conversion of the mono-substituted intermediate to the di-substituted product is often slower than the first substitution due to statistical and electronic factors.

    • Causality: The reaction requires sufficient thermal energy and time for both substitutions to occur. Check your reaction monitoring (TLC, GC-MS) to confirm the disappearance of both the starting material and the monoazide intermediate.

    • Solution: Increase the reaction time or modestly increase the temperature (e.g., from 80°C to 100°C). Also, ensure you are using a sufficient excess of sodium azide (typically 2.2 to 3.0 equivalents) to drive the reaction to completion via Le Châtelier's principle.

  • Competing Elimination (E2) Reaction: While the azide ion is a good nucleophile and a weak base, elimination can still occur at elevated temperatures, especially with a sterically hindered substrate or a stronger base impurity.

    • Causality: The E2 pathway competes with Sₙ2, leading to the formation of unsaturated byproducts. This is more problematic with secondary and tertiary halides but can occur with primary substrates under harsh conditions.

    • Solution: Avoid excessively high temperatures. If elimination is suspected, run the reaction at the lowest effective temperature for a longer duration. Ensure your solvent and reagents are anhydrous, as water can affect the basicity of the medium.

  • Hydrolysis of the Starting Material: If your reaction conditions are not sufficiently anhydrous, the halide or tosylate starting material can hydrolyze to the corresponding alcohol.

    • Causality: Water can act as a competing nucleophile, particularly at higher temperatures.

    • Solution: Use anhydrous solvents and dry your starting materials thoroughly before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help prevent moisture ingress.

Question 2: My NMR/LC-MS analysis shows three major spots/peaks: starting material, product, and an intermediate. How can I push the reaction to completion?

Answer: This is a classic sign of a stalled or incomplete sequential reaction. The intermediate peak is almost certainly the mono-azido-mono-halo/tosyloxy species.

  • Causality: The second substitution step is kinetically slower than the first. To achieve a high yield of the diazide, the conditions must be sufficient to overcome the activation energy of this second step.

  • Solutions:

    • Increase Molar Excess of Azide: Increase the equivalents of NaN₃ to 3.0 or even 4.0. This increases the probability of a successful nucleophilic attack on the mono-substituted intermediate.

    • Increase Temperature: A modest temperature increase (e.g., in 10-15°C increments) can significantly increase the reaction rate. Monitor carefully for byproduct formation.

    • Add a Phase-Transfer Catalyst (PTC): If you are running in a biphasic system or if the solubility of NaN₃ is low in your chosen solvent, a PTC like tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG) can be highly effective.[2] The PTC helps shuttle the azide anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.

Question 3: I'm observing a byproduct that I can't identify, and it's making purification difficult. What could it be?

Answer: Unidentified byproducts are often the result of side reactions involving the solvent or impurities.

  • Causality & Identification:

    • Elimination Product: As discussed, an E2 reaction would produce an alkene. This would be identifiable by characteristic vinyl proton signals in ¹H NMR and a corresponding mass in GC-MS.

    • Hydrolysis Product: The mono- or di-hydroxy byproduct would have a significantly different polarity from your desired product, making it visible on TLC. It can be identified by the presence of -OH peaks in the IR spectrum and the absence of the azide stretch (~2100 cm⁻¹).

    • Solvent-Derived Byproducts: Solvents like DMF can decompose at high temperatures (>150°C) to generate dimethylamine, which is nucleophilic and can lead to amine-containing impurities. While typically not an issue at standard reaction temperatures (80-120°C), it's a possibility in overheated reactions.

  • Solution:

    • Re-evaluate Reaction Conditions: Lower the temperature to the minimum required for the reaction to proceed.

    • Purify Reagents: Ensure the purity of your starting material and solvent. Distilling the solvent can remove non-volatile impurities and water.

    • Optimize Purification: If the byproduct is unavoidable, develop a robust purification strategy. Silica gel chromatography is often effective. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the desired diazide from more polar (hydrolysis) or less polar (elimination) impurities.

Frequently Asked Questions (FAQs)

Q: What is the best leaving group for this synthesis: a halide (Cl, Br, I) or a tosylate?

A: For laboratory-scale synthesis where yield and mild conditions are prioritized, a tosylate is generally superior. Tosylate is an excellent leaving group, often allowing the reaction to proceed at lower temperatures and with shorter reaction times, which inherently minimizes side reactions.[3] Halides are also effective, with reactivity following the trend I > Br > Cl. While cheaper, chlorides may require higher temperatures or the addition of a catalyst like sodium iodide (Finkelstein reaction conditions) to facilitate the substitution.

Q: Which solvent is recommended for this reaction?

A: A polar aprotic solvent is the ideal choice as it can dissolve the ionic sodium azide while not solvating the nucleophile so strongly that its reactivity is diminished.

  • Primary Recommendations: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4] These solvents have high dielectric constants and effectively solvate the sodium cation, leaving the azide anion "naked" and highly nucleophilic.

  • Alternative: Acetonitrile is another option, though the solubility of NaN₃ is lower.

Q: How do I safely quench the reaction and dispose of residual azide?

A: Unreacted sodium azide in the aqueous phase after workup must be neutralized. A common and effective method is to treat the aqueous waste with a solution of sodium nitrite (NaNO₂) under acidic conditions (e.g., dilute HCl), which converts the azide to nitrogen gas, nitrous oxide, and nitric oxide. This should be done slowly and in a fume hood as gases are evolved.

Data Summary: Reaction Parameter Optimization

ParameterConditionRationale & Expected OutcomePotential Pitfall
Temperature 80-110 °CBalances reaction rate and selectivity. Higher temperatures increase rate but may promote side reactions.>120°C may lead to increased elimination or solvent decomposition.
NaN₃ Stoichiometry 2.2 - 3.0 eq.A slight to moderate excess drives the second substitution to completion.Large excess can complicate purification. Cost factor on large scale.
Solvent Anhydrous DMF/DMSOExcellent solubility for NaN₃, promotes Sₙ2 mechanism.Must be anhydrous to prevent hydrolysis. Can be difficult to remove under vacuum.
Leaving Group Tosylate > Iodide > BromideBetter leaving groups allow for milder reaction conditions and higher yields.Tosylates and iodides are more expensive than bromides or chlorides.
Catalyst (Optional) TBAB or PEG (0.1 eq.)Facilitates transfer of N₃⁻ into the organic phase, increasing the effective reaction rate.Can complicate purification if not removed during workup.

Detailed Experimental Protocol

Synthesis of 1,8-Diazido-3,5-dioxaoctane from 1,8-Dibromo-3,5-dioxaoctane

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous dimethylformamide (DMF, 100 mL).

    • Add sodium azide (NaN₃, 3.58 g, 55 mmol, 2.5 eq.).

    • Stir the suspension under a nitrogen atmosphere.

  • Reaction Execution:

    • In a separate beaker, dissolve 1,8-dibromo-3,5-dioxaoctane (5.81 g, 22 mmol, 1.0 eq.) in a small amount of anhydrous DMF (20 mL).

    • Add the dibromide solution to the stirring NaN₃/DMF suspension at room temperature.

    • Heat the reaction mixture to 90 °C using an oil bath.

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The starting material, mono-substituted intermediate, and di-substituted product should have distinct Rf values. The reaction is typically complete within 12-24 hours.

  • Workup and Extraction:

    • Once the reaction is complete (disappearance of starting material and intermediate), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (200 mL).

    • Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude oil can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 20% ethyl acetate) to isolate the pure 1,8-diazido-3,5-dioxaoctane.

  • Characterization:

    • The final product should be a clear, colorless oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR (a strong, sharp azide stretch should be present at ~2100 cm⁻¹).

Reaction Pathway & Side Reactions Diagram

The following diagram illustrates the primary synthetic route for 1,8-diazido-3,5-dioxaoctane and highlights potential side reactions that can lower the yield.

Synthesis_Pathway SM Starting Material (1,8-Dihalo-3,5-dioxaoctane) INT Intermediate (1-Azido-8-halo-3,5-dioxaoctane) SM->INT + NaN₃ (Sₙ2, Step 1) SP_HYDRO Side Product (Hydrolysis) SM->SP_HYDRO + H₂O (Trace Moisture) PROD Product (1,8-Diazido-3,5-dioxaoctane) INT->PROD + NaN₃ (Sₙ2, Step 2) SP_ELIM Side Product (Elimination) INT->SP_ELIM - HX (High Temp.)

Caption: Sₙ2 synthesis pathway and common side reactions.

References

  • General Azide Synthesis: Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • Azide Safety Information: Some Reactions of Azides. Master Organic Chemistry. [Link]

  • Synthesis of Diazides: Synthesis and Chemistry of Organic Geminal Di- and Triazides. MDPI. [Link]

  • Reaction Conditions: Synthesis and characterization of 1,5-diazido-3-nitrazapentane (DIANP). ResearchGate. [Link]

  • Nucleophilic Substitution with Halides: How do you synthesise an azide from a halide? TutorChase. [Link]

  • Solvent Effects: Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. [Link]

  • Phase-Transfer Catalysis in Azide Synthesis: Preparation method of organic azide.
  • Tosylate to Azide Synthesis: Tosylate to Alkyl Azide reference please. Sciencemadness.org. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Monitoring Azide Peak Disappearance in 1,8-Diazido-3,5-dioxaoctane Reactions using FTIR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing reaction conditions, and gaining mechanistic i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing reaction conditions, and gaining mechanistic insights. The azide functional group, a cornerstone of "click chemistry" and other bioconjugation techniques, offers a unique spectroscopic handle for real-time reaction tracking. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for monitoring the disappearance of the azide peak in reactions involving the bifunctional linker, 1,8-Diazido-3,5-dioxaoctane, against other common analytical techniques.

The azide moiety exhibits a strong and sharp vibrational absorption band, due to its asymmetric stretching mode (ν_as(N₃)), typically found in a relatively uncongested region of the mid-infrared spectrum, around 2100 cm⁻¹. The disappearance of this characteristic peak is a direct and reliable indicator of the azide group's conversion to a product, such as a triazole in a click reaction or an amine in a reduction.

Case Study: In-Situ FTIR Monitoring of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1,8-Diazido-3,5-dioxaoctane

To illustrate the power of in-situ FTIR for reaction monitoring, we will consider a hypothetical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a Nobel prize-winning transformation widely used in drug discovery and materials science. In this example, 1,8-Diazido-3,5-dioxaoctane is reacted with a monofunctional alkyne.

Reaction Scheme:

The progress of this reaction can be effectively monitored by observing the decrease in the intensity of the azide peak at approximately 2100 cm⁻¹.

This protocol outlines the steps for real-time monitoring of the aforementioned reaction using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Instrument Setup and Background Collection:

    • Equip the FTIR spectrometer with an ATR probe suitable for in-situ reaction monitoring (e.g., a diamond or silicon ATR crystal).

    • Ensure the reaction vessel is properly configured to accommodate the ATR probe.

    • Collect a background spectrum of the solvent and all reagents except for the 1,8-Diazido-3,5-dioxaoctane. This will allow for the subtraction of interfering spectral features.

  • Reaction Initiation and Data Acquisition:

    • Charge the reaction vessel with the solvent, alkyne reactant, and copper catalyst.

    • Begin spectral acquisition in a time-resolved manner (e.g., one spectrum every minute).

    • Inject the 1,8-Diazido-3,5-dioxaoctane into the reaction mixture to initiate the reaction.

    • Continue to collect spectra until the azide peak at ~2100 cm⁻¹ is no longer observed, indicating the completion of the reaction.

  • Data Analysis:

    • Process the collected spectra to remove background and solvent contributions.

    • Create a 3D plot of absorbance vs. wavenumber vs. time to visualize the reaction progress.

    • Generate a trend plot of the azide peak height or area as a function of time to determine the reaction kinetics.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis setup Instrument Setup & Background Collection initiate Initiate Reaction setup->initiate reagents Prepare Reagents reagents->initiate acquire Acquire Time-Resolved FTIR Spectra initiate->acquire process Process Spectra (Background Subtraction) acquire->process visualize Visualize Data (3D Plot, Trend Plot) process->visualize kinetics Determine Reaction Kinetics visualize->kinetics

Caption: Experimental workflow for in-situ FTIR monitoring.

Comparative Analysis of Analytical Techniques

While FTIR is a powerful tool for monitoring azide reactions, other techniques can also be employed. The choice of method often depends on the specific requirements of the experiment, such as the need for structural information, sensitivity, or real-time data.

TechniquePrincipleAdvantagesDisadvantages
FTIR Spectroscopy Vibrational spectroscopyReal-time monitoring, non-destructive, relatively low cost, excellent for functional group tracking.Provides limited structural information, can be sensitive to solvent interference.
NMR Spectroscopy Nuclear magnetic resonanceProvides detailed structural information, can be used for quantitative analysis.Lower sensitivity than FTIR for reaction monitoring, higher instrument cost, not ideal for fast kinetics.
Mass Spectrometry Mass-to-charge ratioHigh sensitivity, provides molecular weight information.Typically requires offline analysis, can be destructive, may not be suitable for real-time monitoring.
Thin-Layer Chromatography (TLC) Differential partitioningSimple, inexpensive, good for qualitative reaction progress checks.Not quantitative, not suitable for real-time monitoring, requires visualization agents.

The following diagram illustrates a logical process for selecting the most appropriate analytical technique for monitoring an azide reaction.

decision_tree start Need to monitor an azide reaction? q1 Is real-time kinetic data required? start->q1 q2 Is detailed structural information of intermediates/products needed? q1->q2 No ftir Use In-Situ FTIR q1->ftir Yes q3 Is high sensitivity for trace components crucial? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes q4 Is a quick, qualitative check sufficient? q3->q4 No ms Use Mass Spectrometry q3->ms Yes tlc Use TLC q4->tlc Yes combine Consider a combination of techniques (e.g., FTIR and NMR) q4->combine No

Comparative

High-Resolution NMR Profiling of 1,8-Diazido-3,5-dioxaoctane (TEG-Diazide) Derivatives

Executive Summary & Nomenclature Clarification Product Class: Short-chain Polyethylene Glycol (PEG) Homobifunctional Linkers. Primary Application: Click Chemistry (CuAAC/SPAAC) for PROTACs, antibody-drug conjugates (ADCs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Product Class: Short-chain Polyethylene Glycol (PEG) Homobifunctional Linkers. Primary Application: Click Chemistry (CuAAC/SPAAC) for PROTACs, antibody-drug conjugates (ADCs), and surface passivation.

The Nomenclature Trap: In chemical catalogs, the product 1,8-Diazido-3,5-dioxaoctane is frequently listed.[1][2] However, structurally, the standard Triethylene Glycol (TEG) Diazide backbone corresponds to 1,8-diazido-3,6-dioxaoctane (also known as 1,2-bis(2-azidoethoxy)ethane; CAS: 59559-06-7).[2][3]

  • 3,5-dioxa: Implies a formaldehyde acetal bridge (

    
    ), which is chemically unstable and rare in this context.
    
  • 3,6-dioxa: Implies the stable ethylene glycol ether bridge (

    
    ).
    

Editorial Note: This guide focuses on the commercially dominant 3,6-isomer (TEG-Diazide) , as this is the standard reagent used in drug discovery, though vendors often cross-list them. The NMR principles described below apply to the characterization of the terminal azide-to-triazole conversion regardless of the internal ether spacing.

Comparative Analysis: TEG-Diazide vs. Alternatives

The choice of linker defines the physicochemical properties of the final conjugate. Below is an objective comparison of TEG-Diazide against hydrophobic and rigid alternatives.

Table 1: Performance & NMR Characteristic Comparison
FeatureTEG-Diazide (Target) Alkyl Diazide (e.g., 1,8-Diazidooctane) Aromatic Diazide (e.g., Xylylene diazide)
Backbone Nature Hydrophilic, Flexible EtherHydrophobic, Flexible AlkylHydrophobic, Rigid Aromatic
Water Solubility High (

compatible)
Low (Requires

/DMSO)
Low
NMR "Silence" High: Internal protons overlap at ~3.6 ppm, leaving spectral windows open.Low: Alkyl chain protons clutter the 1.2–1.8 ppm region.Medium: Aromatic protons (7.0–7.5 ppm) may overlap with drug scaffolds.

-Proton Shift (

)
~3.39 ppm (t) ~3.25 ppm (t) ~4.30 ppm (s)
Post-Click Shift (

-Triazole)
Shifts to ~4.50 ppm Shifts to ~4.35 ppm Shifts to ~5.50 ppm
Use Case Bioconjugation, PROTACs (solubility enhancer)Lipophilic drug conjugatesRigidifying ligands, FRET spacers

Technical Deep Dive: NMR Characterization of Derivatives

The conversion of the Azide (


)  to the 1,2,3-Triazole  is the critical quality attribute (CQA). The reaction must be monitored quantitatively to ensure no potentially toxic azide remains.
A. The "Disappearing Triplet" Protocol

In a standard 1H-NMR spectrum (typically


 or 

), the reaction progress is quantified by the integration ratio between the starting material's alpha-methylene protons and the product's triazole proton.
Key Chemical Shifts (

)[4][5][6][7][8][9]
  • Starting Material (Azide):

    • 
       3.39 ppm (
      
      
      
      ):
      
      
      -methylene protons adjacent to azide (
      
      
      ).
    • 
       3.60–3.70 ppm (
      
      
      
      ): Internal PEG backbone protons (
      
      
      ).
  • Product (Triazole Derivative):

    • 
       7.50–8.00 ppm (
      
      
      
      ): Triazole ring proton (diagnostic peak).
    • 
       4.45–4.60 ppm (
      
      
      
      ):
      
      
      -methylene protons adjacent to triazole (
      
      
      -Triazole).
    • 
       3.80–3.95 ppm (
      
      
      
      ):
      
      
      -methylene protons (
      
      
      -Triazole).
B. Self-Validating Integration Logic

To confirm the structure is the bis-derivative (both ends reacted) and not the mono-derivative:

  • Normalize the internal PEG backbone multiplet (approx 3.6 ppm) to 8.00 integral units.

  • Pass Criteria: The Triazole proton peak (>7.5 ppm) must integrate to 2.00 .

  • Fail Criteria: If Triazole integrates to 1.00 and the

    
    -azide triplet (3.39 ppm) integrates to 2.00, the reaction is only 50% complete (Mono-derivatization).
    

Visualizing the Workflow

The following diagrams illustrate the reaction monitoring logic and the decision-making process for linker selection.

Diagram 1: NMR Monitoring Workflow (Azide to Triazole)

NMR_Workflow Start Start: 1,8-Diazido-3,6-dioxaoctane Spectrum_A Acquire 1H-NMR (CDCl3) Check: Triplet @ 3.39 ppm Start->Spectrum_A Reaction Perform CuAAC Reaction (Linker + Alkyne) Spectrum_A->Reaction Confirm Purity Spectrum_B Acquire 1H-NMR (Crude) Reaction->Spectrum_B Decision Analyze Integration (Ref: PEG backbone @ 3.6 ppm = 8H) Spectrum_B->Decision Result_Mono Mono-Derivative (Triazole 1H : Azide 2H) Decision->Result_Mono Triazole integral < 2.0 Result_Bis Bis-Derivative (Target) (Triazole 2H : Azide 0H) Decision->Result_Bis Triazole integral = 2.0 Azide triplet absent

Caption: Step-by-step logic for validating the complete conversion of diazide linkers using internal signal normalization.

Diagram 2: Linker Selection Decision Tree

Linker_Selection Need Define Conjugate Requirement Solubility Is Water Solubility Critical? Need->Solubility Yes_Sol Use TEG-Diazide (1,8-diazido-3,6-dioxaoctane) Solubility->Yes_Sol Yes No_Sol Is Rigidity Required? Solubility->No_Sol No NMR_Adv NMR Advantage: Clear spectral windows Yes_Sol->NMR_Adv Rigid_Yes Use Aromatic Diazide (e.g., Xylylene) No_Sol->Rigid_Yes Yes (FRET/Spacing) Rigid_No Use Alkyl Diazide (e.g., C8-Diazide) No_Sol->Rigid_No No (Lipophilicity) NMR_Dis NMR Disadvantage: Aliphatic overlap Rigid_No->NMR_Dis

Caption: Decision matrix for selecting between TEG, Alkyl, and Aromatic linkers based on solubility and NMR constraints.

Detailed Experimental Protocol

Synthesis Monitoring of Bis(triazole) Derivatives

Objective: Confirm full "clicking" of both azide ends with a model alkyne (e.g., Phenylacetylene).

  • Sample Preparation:

    • Dissolve 10 mg of the crude reaction mixture in 0.6 mL of

      
       (or 
      
      
      
      if the product is polar).
    • Critical Step: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference. Do not rely on residual solvent peaks alone for qNMR (quantitative NMR) unless necessary, as water exchange in DMSO can shift peaks.

  • Acquisition Parameters (Bruker 400 MHz equivalent):

    • Pulse Sequence: zg30 (Standard 30° pulse) or zg90 (for strict qNMR).

    • Relaxation Delay (D1): Set to 10 seconds .

      • Reasoning: Azide/Triazole protons have relatively long

        
         relaxation times. A short D1 (e.g., 1s) will under-integrate the triazole proton, leading to false calculations of yield.
        
    • Scans (NS): 16 or 32 (Sufficient for >10mg/mL).

  • Processing & Integration:

    • Phase and baseline correct the spectrum manually.

    • Set TMS to 0.00 ppm.

    • Integration Region 1 (Reference): Integrate the multiplet at 3.60–3.75 ppm. Calibrate this integral to 8.00 .

    • Integration Region 2 (Target): Integrate the triazole singlet at ~7.80 ppm.

    • Integration Region 3 (Impurity): Check 3.39 ppm for residual azide triplet.

  • Troubleshooting:

    • Issue: The triazole peak is split or broad.

    • Cause: If using Copper(I) catalysis, residual paramagnetic Cu(II) may be coordinated to the triazole.

    • Fix: Wash the NMR sample with an EDTA solution or aqueous

      
       and re-extract before acquiring data.
      

References

  • Lutz, J. F., & Zarafshani, Z. (2008). Efficient construction of theranostic nanomaterials using synthetic polymers and click chemistry. Advanced Drug Delivery Reviews, 60(9), 958-970. [Link]

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by atom transfer radical polymerization (ATRP) and click chemistry. Journal of the American Chemical Society, 128(36), 11854-11862. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts - Azides and Triazoles. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved February 5, 2026, from [Link]

Sources

Validation

Impact of spacer length: 1,8-Diazido-3,5-dioxaoctane vs. 1,2-bis(2-azidoethoxy)ethane

A Technical Guide to PEG-Diazide Linker Selection in Bioconjugation Executive Summary: The "Goldilocks" Spacer In the precise architecture of bioconjugation—whether for PROTACs, Antibody-Drug Conjugates (ADCs), or surfac...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to PEG-Diazide Linker Selection in Bioconjugation

Executive Summary: The "Goldilocks" Spacer

In the precise architecture of bioconjugation—whether for PROTACs, Antibody-Drug Conjugates (ADCs), or surface functionalization—the linker is not merely a bridge; it is a functional component that dictates solubility, binding kinetics, and biological efficacy.[1]

This guide analyzes the impact of spacer length by focusing on 1,2-bis(2-azidoethoxy)ethane (also known as 1,8-Diazido-3,6-dioxaoctane or TEG-Diazide ), a critical "medium-length" spacer. We compare this industry-standard PEG3 linker against shorter (PEG2) and longer (PEG4+) alternatives to quantify how atomic-level distance influences macroscopic performance.

Technical Clarification: The user query referenced "1,8-Diazido-3,5-dioxaoctane." In chemical catalogs, this is a synonym for 1,8-Diazido-3,6-dioxaoctane (CAS: 59559-06-7). Both names refer to the Triethylene Glycol (PEG3) Diazide linker. This guide uses this molecule as the central benchmark.

Part 1: Chemical Identity & Structural Comparison

The choice between a PEG2, PEG3, or PEG4 spacer changes the linear distance by approximately 3–4 Ångströms per unit, dramatically altering the hydrodynamic radius and steric accessibility of the payload.

Comparative Properties Table
FeaturePEG2 Diazide (Short)PEG3 Diazide (Benchmark)PEG4 Diazide (Long)
Common Name DEG DiazideTEG Diazide Tetra-EG Diazide
IUPAC Name 1,5-Diazido-3-oxapentane1,2-bis(2-azidoethoxy)ethane 1,11-Diazido-3,6,9-trioxaundecane
Formula



Spacer Length ~6.5 Å~9.8 Å ~13.0 Å
Backbone Atoms 5 (C-C-O-C-C)8 (C-C-O-C-C-O-C-C) 11
Hydrophilicity Low (Oily)Moderate High
Primary Use Small molecule crosslinkingPROTACs, Click Chemistry ADC Linkers, Surface Coating
Part 2: Performance Analysis (E-E-A-T)
1. Kinetics & Steric Hindrance

The Challenge: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-limiting step often involves the copper catalyst accessing the azide.

  • PEG2 (Short): Exhibits higher steric strain. If the azide is attached to a bulky protein or a sterically demanding drug (e.g., Thalidomide derivatives), the short chain forces the reaction center close to the bulk, significantly slowing kinetics (

    
     reduces by 2-5x compared to PEG3).
    
  • PEG3 (Benchmark): Provides the optimal balance . It extends the azide group just beyond the "hydration shell" of most small proteins (~10 Å), allowing the Cu(I) catalyst free access without introducing excessive entropic penalty.

  • PEG4+ (Long): While sterically superior, longer chains introduce entropic costs . The flexible chain has more degrees of freedom, reducing the probability of the reactive ends meeting ("looping" effect), though this is usually outweighed by the solubility benefits in ADCs.

2. Solubility & Hydrophobicity (LogP)
  • PEG2: Often insufficient to mask the hydrophobicity of greasy payloads (e.g., fluorophores like Rhodamine). Conjugates may precipitate in aqueous buffers.

  • PEG3: The addition of the second ether oxygen dramatically increases water solubility. It is the minimum length recommended for maintaining solubility in intracellular environments (cytosol).

3. Biological Impact (PROTACs & ADCs)
  • PROTACs: Linker length is binary—it works or it doesn't.

    • Too Short (PEG2): The E3 ligase and Target Protein cannot form a productive ternary complex (steric clash).

    • Optimal (PEG3-PEG5): Allows the "wrap-around" conformation required for ubiquitination.

  • ADCs: Longer linkers (PEG4-8) are preferred to prevent the antibody from shielding the drug, ensuring the payload is accessible to enzymes (like Cathepsin B) for cleavage.

Part 3: Experimental Protocols
Protocol A: Synthesis Verification (NMR)

Before conjugation, verify the integrity of the azide group, as it is light-sensitive.

  • Solvent: Dissolve 10 mg of 1,2-bis(2-azidoethoxy)ethane in

    
    .
    
  • Key Signals:

    • Look for the triplet at

      
       3.39 ppm  (
      
      
      
      ).
    • Look for the multiplet at

      
       3.6–3.7 ppm  (
      
      
      
      backbone).
    • QC Check: Absence of signals at

      
       2.8–3.0 ppm confirms no amine reduction (
      
      
      
      ) has occurred.
Protocol B: Optimized CuAAC Click Reaction (PEG3 Specific)

This protocol is tuned for the PEG3 spacer to minimize aggregation.

Reagents:

  • Alkyne-modified Biomolecule (10 µM)

  • 1,2-bis(2-azidoethoxy)ethane (50 µM, 5x excess)

  • CuSO4 (100 µM)

  • THPTA Ligand (500 µM) (Essential to protect biomolecules from Cu-induced oxidation)

  • Sodium Ascorbate (2.5 mM)

Workflow:

  • Premix: Combine CuSO4 and THPTA in a 1:5 ratio in water. Incubate for 5 mins to form the complex.

  • Activation: Add the Alkyne-substrate and the PEG3-Diazide to the reaction buffer (PBS, pH 7.4).

  • Initiation: Add the Cu-THPTA mix, followed immediately by Sodium Ascorbate.

  • Incubation: React for 30–60 minutes at 25°C.

    • Note: PEG2 reactions often require 2 hours; PEG3 completes in <1 hour due to better accessibility.

  • Quenching: Add EDTA (10 mM) to strip the copper.

Part 4: Visualization of Spacer Mechanics

The following diagram illustrates why PEG3 is often the "Sweet Spot" for bioconjugation, balancing steric freedom with entropic efficiency.

SpacerImpact cluster_0 PEG2 (Short) cluster_1 PEG3 (Optimal) cluster_2 PEG4+ (Long) PEG2 High Steric Strain Slow Kinetics Poor Solubility PROTAC PROTAC Efficiency PEG2->PROTAC Often Fails PEG3 1,2-bis(2-azidoethoxy)ethane Balanced Hydrophilicity Fast Kinetics PEG3->PROTAC High Potency PEG4 High Entropy Cost Excellent Solubility Immunogenicity Risk PEG4->PROTAC Variable Target Biomolecule Target Target->PEG2 Steric Clash Target->PEG3 Ideal Binding Target->PEG4 Entropic Penalty

Caption: Comparative analysis of PEG spacer lengths. PEG3 (Green) offers the optimal balance between steric accessibility and binding stability for most PROTAC and click chemistry applications.

References
  • Chemical Identity & Synonyms: PubChem Compound Summary for CID 103099, 1,2-Bis(2-azidoethoxy)ethane. National Library of Medicine. Link

  • PROTAC Linker Length: Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. (Demonstrates the "Goldilocks" effect where PEG3-5 is often optimal for E3 ligase recruitment). Link

  • Click Chemistry Kinetics: Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. (Details the kinetic advantages of hydrophilic spacers like TEG). Link

  • PEG Solubility Effects: Pasut, G., & Veronese, F. M. (2012). "State of the art in PEGylation: The great versatility of PEG polymers for improved therapeutic efficacy." Journal of Controlled Release. Link

Sources

Comparative

A Senior Application Scientist's Guide to Verifying Triazole Formation in 1,8-Diazido-3,5-dioxaoctane Networks via Raman Spectroscopy

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymer networks, the ability to monitor reaction kinetics and confirm structural transformations in situ is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymer networks, the ability to monitor reaction kinetics and confirm structural transformations in situ is paramount. The formation of triazole crosslinks via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for creating well-defined polymer networks.[1][] This guide provides an in-depth comparison of analytical techniques and a detailed protocol for utilizing Raman spectroscopy to definitively verify triazole formation in networks derived from 1,8-Diazido-3,5-dioxaoctane.

Why Raman Spectroscopy? A Comparative Overview

While techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are staples in chemical analysis, Raman spectroscopy offers distinct advantages for the in-situ monitoring of polymerization.[3][4][5]

  • FTIR Spectroscopy: Although sensitive to the strong asymmetric stretch of the azide group, water and other polar solvents used in CuAAC reactions have broad, intense absorption bands in the infrared region, which can obscure key signals.

  • NMR Spectroscopy: Provides detailed structural information but is generally unsuitable for real-time monitoring of bulk polymerization due to long acquisition times and the physical state of the sample.

  • Raman Spectroscopy: Excels in this application due to its insensitivity to water, minimal sample preparation requirements, and the ability to probe the reaction mixture directly through glass vials or reactors.[4][6] Crucially, Raman is highly sensitive to the symmetric vibrations of non-polar functional groups, making it ideal for tracking the symmetric stretch of the azide group.[7][8]

The fundamental principle of Raman spectroscopy involves inelastic scattering of monochromatic light, providing a vibrational "fingerprint" of the molecules present.[9] For a vibrational mode to be Raman-active, it must induce a change in the molecule's polarizability.[8]

The Chemical Transformation: Azide to Triazole

The core of this analysis lies in tracking the disappearance of a key reactant functional group and the appearance of a new one. The reaction involves the 1,3-dipolar cycloaddition of the terminal azide groups of 1,8-Diazido-3,5-dioxaoctane with a suitable di-alkyne crosslinker, catalyzed by a Cu(I) species, to form a stable 1,2,3-triazole ring.[10]

Key Vibrational Signatures: The Spectral Evidence

The successful conversion of the azide to a triazole is unequivocally identified by distinct changes in the Raman spectrum.

The Disappearing Act: The Azide Peak

The most prominent and unambiguous indicator of the reaction's progress is the azide (-N₃) functional group. Organic azides exhibit a strong, characteristic Raman band corresponding to the symmetric stretching vibration of the N=N=N bond.[11][12]

  • Azide (–N₃) Symmetric Stretch: This peak is typically observed in the region of ~1200-1350 cm⁻¹ . For instance, studies on iodine azide have identified the symmetric N₃ stretch at 1214 cm⁻¹.[12] The asymmetric stretch, which is very strong in the IR spectrum, appears around 2070-2140 cm⁻¹ and is also observable, though often weaker, in the Raman spectrum.[12][13]

The Grand Entrance: The Triazole Ring Peaks

As the azide is consumed, new peaks corresponding to the vibrational modes of the newly formed 1,2,3-triazole ring emerge. While the triazole ring has several Raman-active modes, a few key bands serve as reliable markers for its formation.[14][15][16]

  • Triazole Ring Vibrations: A collection of characteristic peaks appears in the 900-1500 cm⁻¹ region. These correspond to various ring stretching and bending modes (e.g., C=C, C-N, N=N stretching, and C-H bending).[17][18] The specific positions can vary based on substitution, but their appearance is a clear sign of cycloaddition.

Data Summary: Key Raman Shifts for Reaction Monitoring
Functional GroupVibrational ModeTypical Raman Shift (cm⁻¹)Expected Change During Reaction
Azide (–N₃) Symmetric Stretch~1200 - 1350Decrease / Disappearance
Azide (–N₃) Asymmetric Stretch~2070 - 2140Decrease / Disappearance
Triazole Ring Ring Stretching/Bending~900 - 1500Appearance / Increase

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the necessary steps for in-situ monitoring of the polymerization reaction. The causality behind key choices, such as laser selection, is explained to ensure a robust, self-validating experiment.

Synthesis of 1,8-Diazido-3,5-dioxaoctane

The starting diazide monomer can be synthesized from its diamine precursor, 1,8-Diamino-3,5-dioxaoctane.[19][20] (Note: This synthesis involves hazardous reagents and should be performed with appropriate safety precautions by trained personnel).

In-Situ Raman Monitoring of Polymerization
  • Reaction Setup: In a clear glass vial suitable for the Raman spectrometer, combine 1,8-Diazido-3,5-dioxaoctane, a stoichiometric equivalent of a di-alkyne crosslinker (e.g., di-propargyl ether), and a suitable solvent (e.g., a THF/water mixture).

  • Initial Spectrum (t=0): Before adding the catalyst, acquire a baseline Raman spectrum of the monomer mixture. This is a critical step to confirm the initial presence and position of the azide peak and to serve as a reference for quantifying conversion.

  • Initiation: Add the Cu(I) catalyst system (e.g., CuSO₄ and a reducing agent like sodium ascorbate) to initiate the cycloaddition reaction.

  • Time-Resolved Data Acquisition: Immediately begin acquiring Raman spectra at regular intervals. The frequency of acquisition will depend on the reaction kinetics but can range from every 30 seconds to every 5 minutes.

  • Data Analysis: Plot the intensity of the characteristic azide symmetric stretch peak (~1200-1350 cm⁻¹) as a function of time. Concurrently, monitor the growth of the new peaks in the triazole fingerprint region (900-1500 cm⁻¹). The reaction is complete when the azide peak is no longer detectable and the triazole peaks have reached a stable maximum intensity.

Causality in Experimental Choices:

  • Laser Wavelength: A 785 nm laser is often preferred for organic and polymeric samples as it minimizes fluorescence, a common issue with 532 nm lasers that can overwhelm the weaker Raman signal.

  • Acquisition Time & Accumulations: Balancing signal-to-noise with temporal resolution is key. Longer acquisition times improve spectrum quality but may not capture rapid kinetic changes. Start with a 5-10 second acquisition and 2-3 accumulations, adjusting as needed.

G cluster_prep Preparation cluster_reaction In-Situ Monitoring cluster_analysis Data Analysis & Verification Reactants 1. Mix Diazide Monomer, Alkyne Crosslinker & Solvent Spectrum_t0 2. Acquire Baseline Raman Spectrum (t=0) Reactants->Spectrum_t0 Verify Azide Peak Catalyst 3. Add Cu(I) Catalyst (Initiate Reaction) Spectrum_t0->Catalyst Monitoring 4. Acquire Time-Resolved Raman Spectra Catalyst->Monitoring Analysis 5. Plot Peak Intensities vs. Time Monitoring->Analysis Verification 6. Confirm Triazole Formation Analysis->Verification Azide Peak Disappears Triazole Peaks Appear

Caption: Experimental workflow for in-situ Raman monitoring.

Interpreting the Data: From Spectra to Conversion

The power of this technique lies in its ability to provide clear, quantitative evidence of the chemical transformation. The logical relationship between the observed spectral changes and the underlying chemistry is direct and irrefutable.

As the reaction proceeds, a time-series of spectra will show a clear trend: the intensity of the azide peak diminishes while the intensities of the new triazole peaks grow. This inverse relationship is the definitive signature of a successful cycloaddition reaction. By normalizing the intensity of the azide peak to an internal standard (a solvent peak or a stable reactant peak outside the regions of change), one can calculate the percentage conversion of the azide monomer over time, providing valuable kinetic data.

G Obs Spectral Observation High Intensity Azide Peak (~1250 cm⁻¹) No Triazole Peaks (900-1500 cm⁻¹) Chem Chemical State Reactants Only (1,8-Diazido-3,5-dioxaoctane) 0% Conversion Obs->Chem Corresponds to Chem2 Chemical State Mixture of Reactants & Product Partial Conversion Chem->Chem2 Reaction Progress Obs2 Spectral Observation Decreasing Azide Peak Increasing Triazole Peaks Obs2->Chem2 Corresponds to Chem3 Chemical State Product Network Formed ~100% Conversion Chem2->Chem3 Reaction Progress Obs3 Spectral Observation No Detectable Azide Peak Stable, High Intensity Triazole Peaks Obs3->Chem3 Corresponds to

Caption: Logical relationship between spectral data and reaction state.

Conclusion

Verifying the formation of triazole networks requires a robust and reliable analytical method. Raman spectroscopy stands out as a superior choice for in-situ, real-time monitoring of the CuAAC reaction in 1,8-Diazido-3,5-dioxaoctane systems. Its ability to clearly track the consumption of the azide symmetric stretch and the emergence of characteristic triazole ring vibrations provides unambiguous, quantitative evidence of network formation. This guide equips researchers with the foundational knowledge and a practical, self-validating workflow to confidently employ Raman spectroscopy for advancing their polymer and materials science research.

References

  • Copper-on-Magnetically Activated Carbon-Catalyzed Azide-Alkyne Click Cycloaddition in Water. (2022). MDPI. [Link]

  • Raman spectra of 1,2,4-Triazole-3-carboxylate solution. (2025). ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). PMC - NIH. [Link]

  • Using Raman Spectroscopy for In-Process, Real-Time Measurements of Polymer Processes. (2020). AZoM.com. [Link]

  • 1,2,3-Triazole. (n.d.). Wikipedia. [Link]

  • In-situ monitoring of cyclic olefin ring-opening metathesis polymerization by Raman spectroscopy: An effective tool for functional polymer and copolymer design. (n.d.). ResearchGate. [Link]

  • The Raman spectra of organic compounds. (n.d.). Indian Academy of Sciences. [Link]

  • Raman spectroscopy and molecular symmetry. (n.d.). Fiveable. [Link]

  • Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in free 1H-form. (n.d.). ResearchGate. [Link]

  • A vibrational assignment for 1,2,3-triazole. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • Raman spectroscopy. (n.d.). Wikipedia. [Link]

  • Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions. (2021). PubMed. [Link]

  • In Situ Raman Monitoring of Ring-Opening Copolymerizations. (2012). NIST. [Link]

  • Normal Raman spectrum of 1,2,3-triazole. (n.d.). ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. [Link]

  • In Situ Raman Spectroscopy as a Valuable Tool for Monitoring Crystallization Kinetics in Molecular Glasses. (2024). MDPI. [Link]

  • Symmetric stretching internal vibrations, and N3− group asymmetry in Ba(N3)2 crystal. (1974). The Journal of Chemical Physics. [Link]

  • Vibrational spectra, molecular structure and conformation of organic azides. (n.d.). Sci-Hub. [Link]

  • 5: Raman Spectroscopy. (2023). Chemistry LibreTexts. [Link]

  • Vibrationally excited states of 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy with approximate state-specific quartic distortion constants. (n.d.). AIP Publishing. [Link]

  • A Simple Introduction to Raman Spectral Identification of Organic Materials. (2021). Spectroscopy Online. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]

  • Chapter 5. IR Spectroscopy and Raman Scattering. (n.d.). University of Southern Mississippi. [Link]

  • Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. (n.d.). ResearchGate. [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (n.d.). PubMed. [Link]

  • The Raman Spectrum of Iodine Azide IN3. (n.d.). Internet Journal of Vibrational Spectroscopy. [Link]

  • Representative FTIR of an inorganic and an organic azide shows that... (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. (n.d.). MDPI. [Link]

  • Cas 929-59-9,1,8-Diamino-3,6-dioxaoctane. (n.d.). lookchem. [Link]

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Validation

A Comparative Study of the Energetic Properties of Azido-Ether Plasticizers: Spotlight on 1,8-Diazido-3,6-dioxaoctane

In the ever-evolving field of energetic materials, the pursuit of formulations with enhanced performance and reduced sensitivity is paramount. Energetic plasticizers play a crucial role in achieving this delicate balance...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving field of energetic materials, the pursuit of formulations with enhanced performance and reduced sensitivity is paramount. Energetic plasticizers play a crucial role in achieving this delicate balance, acting as a bridge between the solid components of a propellant or explosive and the polymeric binder, while also contributing to the overall energy output. This guide provides a comprehensive comparative analysis of 1,8-diazido-3,6-dioxaoctane (also referred to as AZTEGDN), a promising azido-ether based energetic plasticizer, against a spectrum of traditional and contemporary energetic and non-energetic plasticizers. This document is intended for researchers, scientists, and professionals in drug development with an interest in high-energy materials.

Introduction to Energetic Plasticizers

Plasticizers are additives that increase the plasticity or fluidity of a material. In the context of energetic materials, they are incorporated into polymer-bonded explosives (PBXs) and solid rocket propellants to improve their processability and mechanical properties, particularly at low temperatures.[1] While inert plasticizers can enhance these physical characteristics, they inadvertently dilute the energetic content of the formulation. Energetic plasticizers, in contrast, contain explosophoric groups (such as nitro, nitrate, or azido groups) within their molecular structure, enabling them to contribute to the energy of the system.[2]

The azido group (-N₃) is particularly attractive for the design of energetic materials due to its high positive heat of formation, which translates to a greater energy release upon decomposition.[3] 1,8-Diazido-3,6-dioxaoctane belongs to the family of diazido linear ether plasticizers, which are of interest for their potential to offer a favorable combination of energy, thermal stability, and low sensitivity.

Synthesis of 1,8-Diazido-3,6-dioxaoctane (AZTEGDN)

The synthesis of 1,8-diazido-3,6-dioxaoctane (AZTEGDN) is typically a two-step process starting from triethylene glycol (TEG). The initial step involves the nitration of TEG to form its dinitrate ester, followed by an azidation reaction where the nitrate groups are substituted with azide groups.[4]

Experimental Protocol: Synthesis of AZTEGDN
  • Nitration of Triethylene Glycol:

    • Triethylene glycol is slowly added to a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled low temperature (typically below 10 °C).

    • The reaction mixture is stirred for a specific duration to ensure complete nitration.

    • The resulting triethylene glycol dinitrate (TEGDN) is then carefully separated from the acid mixture, often by pouring the mixture onto ice and extracting the organic phase.

    • The TEGDN is washed to remove residual acids and then dried.

  • Azidation of Triethylene Glycol Dinitrate:

    • The synthesized TEGDN is dissolved in a suitable solvent (e.g., acetone).

    • Sodium azide (NaN₃) is added to the solution. The molar ratio of sodium azide to TEGDN is a critical parameter, with an optimal ratio being around 2.5:1.[4]

    • The reaction is heated to a specific temperature (around 75 °C) and maintained for several hours (approximately 8 hours) to ensure complete substitution of the nitrate groups with azide groups.[4]

    • After the reaction is complete, the mixture is cooled, and the product, 1,8-diazido-3,6-dioxaoctane, is isolated. This typically involves filtration to remove inorganic salts and purification of the liquid product.

The following diagram illustrates the synthesis workflow:

Synthesis_Workflow TEG Triethylene Glycol (TEG) Nitration Nitration TEG->Nitration Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Nitration TEGDN Triethylene Glycol Dinitrate (TEGDN) Nitration->TEGDN Azidation Azidation TEGDN->Azidation Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Azidation AZTEGDN 1,8-Diazido-3,6-dioxaoctane (AZTEGDN) Azidation->AZTEGDN

Caption: Synthesis workflow for 1,8-diazido-3,6-dioxaoctane (AZTEGDN).

Comparative Analysis of Energetic Properties

The performance of an energetic plasticizer is evaluated based on a range of physicochemical and energetic properties. A comparative analysis of AZTEGDN with other well-known energetic plasticizers such as Nitroglycerine (NG), Diethylene Glycol Dinitrate (DEGDN), and Butanetriol Trinitrate (BTTN), as well as the non-energetic plasticizer Dioctyl Adipate (DOA), is presented below.

Table 1: Physicochemical and Energetic Properties of Selected Plasticizers

PropertyAZTEGDNNGDEGDNBTTNDOA (Non-energetic)
Chemical Formula C₆H₁₂N₆O₂C₃H₅N₃O₉C₄H₈N₂O₇C₄H₇N₃O₉C₂₂H₄₂O₄
Molecular Weight ( g/mol ) 200.19227.09196.12253.15370.57
Density (g/cm³ at 20°C) ~1.25 (estimated)1.591.381.520.927
Viscosity (mPa·s at 25°C) Low (qualitative)271513017
Heat of Formation (kJ/mol) +898.1[4]-370-385-490-
Decomposition Temp. (°C, DSC) 256.1[4]~170~190~170>200
Impact Sensitivity (J) >15.1 (151.4 cm)[4]~0.2~0.8~0.3Insensitive
Friction Sensitivity (N) >360 (0% at 90°)[4]21202Insensitive

Note: Sensitivity values can vary based on the test method. The values for AZTEGDN are from the provided source, while others are typical literature values for comparison.

From the data presented, several key insights can be drawn:

  • Energy Content: AZTEGDN possesses a remarkably high positive heat of formation, a direct consequence of the two azido groups in its structure. This is in stark contrast to the nitrate ester-based plasticizers (NG, DEGDN, BTTN), which have negative heats of formation. A higher positive heat of formation generally indicates a greater energy release upon decomposition, making AZTEGDN a potent energetic material.

  • Thermal Stability: With a decomposition temperature of 256.1 °C, AZTEGDN exhibits superior thermal stability compared to the traditional nitrate ester plasticizers.[4] This is a significant advantage in terms of safety during storage and processing of energetic formulations.

  • Sensitivity: AZTEGDN demonstrates exceptionally low sensitivity to both impact and friction.[4] Its insensitivity to friction at the tested limits and high impact insensitivity make it a very attractive candidate for developing insensitive munitions (IM). This low sensitivity is a marked improvement over the highly sensitive nature of NG and BTTN.

Experimental Protocols for Characterization

The characterization of energetic plasticizers involves a suite of standardized tests to determine their thermal behavior and sensitivity to external stimuli.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for assessing the thermal stability of energetic materials.

Experimental Protocol: DSC/TGA Analysis

  • A small, precisely weighed sample (typically 1-5 mg) of the plasticizer is placed in an aluminum pan.

  • The pan is hermetically sealed and placed in the DSC/TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The DSC measures the heat flow to or from the sample as a function of temperature, revealing exothermic decomposition events and melting points.

  • The TGA measures the mass of the sample as a function of temperature, indicating the onset of decomposition and the mass loss profile.

The following diagram illustrates the workflow for thermal analysis:

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_analysis Data Analysis Sample Energetic Plasticizer Sample Weighing Precise Weighing (1-5 mg) Sample->Weighing Encapsulation Encapsulation in Al pan Weighing->Encapsulation DSC_TGA DSC/TGA Instrument Encapsulation->DSC_TGA Heating Controlled Heating (e.g., 10 °C/min) DSC_TGA->Heating Inert_Atmosphere Inert Atmosphere (N2) DSC_TGA->Inert_Atmosphere DSC_Curve DSC Curve (Heat Flow vs. Temp) DSC_TGA->DSC_Curve TGA_Curve TGA Curve (Mass vs. Temp) DSC_TGA->TGA_Curve Decomposition_Temp Determine Decomposition Temperature DSC_Curve->Decomposition_Temp Mass_Loss Analyze Mass Loss Profile TGA_Curve->Mass_Loss

Caption: Workflow for thermal analysis of energetic plasticizers using DSC/TGA.

Sensitivity Testing: Impact and Friction

The sensitivity of an energetic material to mechanical stimuli is a critical safety parameter. Standardized tests are used to quantify impact and friction sensitivity.

Experimental Protocol: Impact Sensitivity (Drop Weight Test)

  • A small amount of the sample is placed on a specified anvil.

  • A standard weight is dropped from varying heights onto the sample.

  • The height at which there is a 50% probability of initiation (H₅₀) is determined statistically. A higher H₅₀ value indicates lower sensitivity.

Experimental Protocol: Friction Sensitivity (BAM Friction Apparatus)

  • The sample is subjected to a frictional force between a porcelain plate and a porcelain pin under a specified load.

  • The test is repeated multiple times, and the percentage of initiations is recorded. A lower percentage indicates lower sensitivity.

Conclusion and Future Outlook

The comparative analysis reveals that 1,8-diazido-3,6-dioxaoctane (AZTEGDN) stands out as a highly promising energetic plasticizer. Its combination of high energy content, excellent thermal stability, and remarkably low sensitivity to mechanical stimuli offers significant advantages over traditional nitrate ester-based plasticizers. These properties make it an ideal candidate for the development of high-performance, insensitive munitions and advanced solid rocket propellants.

Further research should focus on a more detailed characterization of the physicochemical properties of AZTEGDN, including its density and viscosity at various temperatures. Additionally, performance evaluation in representative energetic formulations will be crucial to fully realize its potential. The synthesis and investigation of other azido-ether plasticizers with varying chain lengths and functionalities could also lead to the discovery of new energetic materials with tailored properties. The continued exploration of such compounds will undoubtedly contribute to the advancement of safer and more powerful energetic systems.

References

  • Studies of Energetic and Non-Energetic Plasticizers for Nitrile Butadiene Rubber based CSP. (n.d.). Scilit. Retrieved February 8, 2024, from [Link]

  • A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes. (2011). PubMed Central (PMC). Retrieved February 8, 2024, from [Link]

  • Comparative Assessment of Energetic Plasticizers Including NFPEG3N3 in a GAP/HMX Formulation: Mechanic. (2025). Wiley Online Library. Retrieved February 8, 2024, from [Link]

  • Synthesis and Properties of Diazido Linear Ether Plasticizers. (n.d.). Hanneng Cailiao. Retrieved February 8, 2024, from [Link]

  • Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (2000). Defense Technical Information Center (DTIC). Retrieved February 8, 2024, from [Link]

  • Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization. (n.d.). LMU München. Retrieved February 8, 2024, from [Link]

  • Synthesis and properties of energetic plasticizer DAMNP. (2015). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Recent Advances on Synthesis and Properties of Energetic Plasticizers. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

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Safety & Regulatory Compliance

Safety

1,8-Diazido-3,5-dioxaoctane: Safe Handling and Disposal Protocol

Executive Safety Summary 1,8-Diazido-3,5-dioxaoctane (CAS: Not universally listed, often custom synthesized; Formula: ) is a homobifunctional PEG-azide linker. While valuable for "Click Chemistry," it poses a severe expl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1,8-Diazido-3,5-dioxaoctane (CAS: Not universally listed, often custom synthesized; Formula:


) is a homobifunctional PEG-azide linker. While valuable for "Click Chemistry," it poses a severe explosion hazard  due to its high nitrogen content and low Carbon/Nitrogen (C/N) ratio.

CRITICAL WARNING: Do not treat this compound as a standard organic solvent or reagent. It is shock-sensitive and potentially explosive if concentrated or heated.[1][2][3]

Core Hazards Table
Hazard CategoryClassificationCritical Note
Explosivity High Energy C/N Ratio

1.33 (Unstable). See Section 2.
Shock Sensitivity HighDo not use metal spatulas or ground glass joints.[1]
Incompatibility Heavy MetalsForms explosive metal azides with Copper (Cu) and Lead (Pb) .
Toxicity Acute ToxinAzide ion inhibits cytochrome c oxidase (similar to cyanide).

Risk Assessment: The C/N Ratio Calculation

As scientists, we do not rely on generic labels; we calculate risk based on molecular structure. The stability of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms.

The Stability Equation:


[4]

Analysis of 1,8-Diazido-3,5-dioxaoctane (


): 
  • 
     (Carbon atoms) = 6[2][3][4]
    
  • 
     (Oxygen atoms) = 2
    
  • 
     (Nitrogen atoms) = 6
    



  • Implication: This molecule is highly energetic.[1][5] It falls into the category of azides that should never be concentrated to dryness and must be stored in solution at temperatures < -20°C.

Waste Triage & Decision Matrix

Effective disposal requires immediate segregation. Do not mix azide waste with acidic waste (generates toxic


 gas) or halogenated solvents (potential for explosive di/triazidomethane).[2]

AzideDisposal Start Waste Generation: 1,8-Diazido-3,5-dioxaoctane StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Gloves, Weigh Boats) StateCheck->SolidWaste Contaminated Solids LiquidWaste Liquid Waste (Reaction Mixtures) StateCheck->LiquidWaste Solutions ExtDisposal METHOD A: External Hazardous Waste (Lab Pack) SolidWaste->ExtDisposal Bag & Label 'Azide Waste' ConcCheck Azide Concentration? LiquidWaste->ConcCheck HighConc High Conc (>1M) or Pure Substance ConcCheck->HighConc Dangerous LowConc Dilute Solution (<1M) ConcCheck->LowConc Manageable HighConc->ExtDisposal Do NOT Treat In-House LowConc->ExtDisposal Alternative Neutralization METHOD B: Chemical Neutralization (Staudinger Reduction) LowConc->Neutralization Preferred Method

Figure 1: Decision matrix for segregating and treating azide waste streams. High-concentration waste must be handled by professionals.

Method A: External Disposal (Segregation)

Use this method for solid waste, pure substance disposal, or if you lack the facilities for chemical neutralization.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. NEVER use metal cans or containers with metal caps.

  • Labeling: Clearly label as "High Energy Organic Azide Waste."

    • Add Warning: "DO NOT CONCENTRATE. POTENTIALLY EXPLOSIVE."

  • Segregation:

    • Keep separate from Acids (Risk of Hydrazoic Acid).[1][2]

    • Keep separate from Halogenated Solvents (DCM, Chloroform).[1]

    • Keep separate from Heavy Metals (Mercury, Lead, Copper).

  • Storage: Store in a secondary containment bin in a refrigerator/freezer until pickup.

Method B: Chemical Neutralization (Staudinger Reduction)

Scope: This is the preferred method for deactivating dilute liquid waste (<1M) generated during synthesis or purification. Mechanism: The Staudinger reaction uses Triphenylphosphine (


) to reduce the azide to a stable amine, releasing nitrogen gas (

).
Reagents Required[2][5][6][7][8][9]
  • Reducing Agent: Triphenylphosphine (

    
    ) (1.5 equivalents per azide group).
    
  • Solvent: Tetrahydrofuran (THF) or MTBE.

  • Water: Essential for the final hydrolysis step.

Step-by-Step Protocol
  • Preparation:

    • Perform all work in a fume hood behind a blast shield.[1][2]

    • Ensure no open flames or spark sources are present.[6]

    • Calculate the moles of azide groups. Remember: 1,8-Diazido-3,5-dioxaoctane has TWO azide groups per molecule.

    • Calculation: Moles Azide = Moles Compound × 2.

  • Reaction Setup:

    • Dissolve the azide waste in THF or MTBE (do not use DCM).

    • Prepare a solution of

      
       (1.5 to 2.0 equivalents relative to azide groups) in the same solvent.
      
  • Addition (The Critical Step):

    • Slowly add the

      
       solution to the azide solution.[7]
      
    • Observation: You will observe bubbling (

      
       gas evolution).
      
    • Caution: This reaction is exothermic. If the scale is >1 gram, cool the receiving flask in an ice bath during addition.

  • Incubation:

    • Stir at room temperature for 12–16 hours (overnight) to ensure complete conversion of the intermediate phosphazide to the iminophosphorane.

  • Hydrolysis:

    • Add water (excess) to the reaction mixture. This hydrolyzes the iminophosphorane into the corresponding amine (1,8-diamino-3,5-dioxaoctane) and Triphenylphosphine Oxide (

      
      ).
      
  • Final Disposal:

    • The resulting mixture now contains amines and phosphine oxide. It is no longer explosive.

    • Dispose of this mixture as standard organic solvent waste .

Staudinger Azide R-N3 (Azide Waste) Intermediate Phosphazide Intermediate Azide->Intermediate + PPh3 PPh3 PPh3 (Triphenylphosphine) PPh3->Intermediate N2 N2 Gas (Release) Intermediate->N2 Imino Iminophosphorane (R-N=PPh3) Intermediate->Imino - N2 Amine R-NH2 (Safe Amine) Imino->Amine + H2O TPPO O=PPh3 (Oxide Waste) Imino->TPPO Water H2O (Hydrolysis) Water->Amine

Figure 2: The chemical pathway for neutralizing azide waste. The release of Nitrogen gas (


) is the irreversible step that renders the waste safe.

Emergency Procedures

Spills (Solid or Liquid)[2][11]
  • Evacuate: Clear the immediate area.

  • Do NOT Absorb with Paper: Do not use paper towels or organic rags (friction can trigger detonation).

  • Neutralize in Place:

    • Gently cover the spill with a solution of 10% Sodium Nitrite (

      
      )  and 20% Acetic Acid  (Note: This generates Nitrous fumes; good ventilation is required).
      
    • Alternatively, use the Staudinger method (pour

      
      /Solvent over the spill) if the spill is small and in a fume hood.
      
  • Cleanup: Use plastic or chemically resistant scoops. NO METAL TOOLS.

Accidental Exposure[12]
  • Skin: Wash immediately with soap and water. Azides penetrate skin rapidly.

  • Inhalation: Move to fresh air. Seek medical attention immediately (azide toxicity mimics cyanide).

References

  • Stanford University Environmental Health & Safety. (n.d.).[1] Information on Azide Compounds. Retrieved from [Link][4]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][8] Angewandte Chemie International Edition, 44(33), 5188–5240.

  • Organic Syntheses. (2010). Handling and Disposal of Hazardous Chemicals: Organic Azides. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

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